molecular formula C12H9FN2O B1342426 6-(3-Fluorophenyl)pyridine-3-carboxamide CAS No. 441055-56-7

6-(3-Fluorophenyl)pyridine-3-carboxamide

Cat. No.: B1342426
CAS No.: 441055-56-7
M. Wt: 216.21 g/mol
InChI Key: HEIKUQRZMQFBPB-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C12H9FN2O and its molecular weight is 216.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3-Fluorophenyl)pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Fluorophenyl)pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(3-fluorophenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O/c13-10-3-1-2-8(6-10)11-5-4-9(7-15-11)12(14)16/h1-7H,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIKUQRZMQFBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609069
Record name 6-(3-Fluorophenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441055-56-7
Record name 6-(3-Fluorophenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Comprehensive In Silico Profiling: 6-(3-Fluorophenyl)pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for conducting molecular docking studies on 6-(3-Fluorophenyl)pyridine-3-carboxamide (CAS: 441055-56-7).

Given the structural pharmacophore—a biaryl pyridine scaffold with a carboxamide linker—this compound is characteristic of Negative Allosteric Modulators (NAMs) for Class C GPCRs, specifically the Metabotropic Glutamate Receptor 5 (mGluR5) . This guide focuses on profiling the compound against the mGluR5 transmembrane domain, a validated target for CNS disorders including anxiety, depression, and Fragile X syndrome.

Executive Summary & Structural Rationale

Compound Classification: Biaryl-nicotinamide derivative. Primary Target: mGluR5 (Allosteric Transmembrane Domain). Mechanism of Action: Negative Allosteric Modulation (NAM).

The 6-(3-Fluorophenyl)pyridine-3-carboxamide scaffold functions as a "molecular wedge." The pyridine-3-carboxamide core mimics the adenosine/nicotinamide moiety often recognized by purine-binding pockets, while the 3-fluorophenyl group provides lipophilic reach into the deep hydrophobic crevices of the 7-transmembrane (7TM) domain. The fluorine atom at the meta position is critical for metabolic stability (blocking metabolic oxidation) and enhancing multipolar interactions with aromatic residues in the binding pocket.

Computational Workflow Architecture

The following diagram outlines the decision-tree logic for the docking campaign, ensuring high-fidelity results by integrating Quantum Mechanical (QM) ligand preparation with Induced Fit Docking (IFD).

DockingWorkflow Start Ligand: 6-(3-Fluorophenyl) pyridine-3-carboxamide QM_Prep QM Ligand Prep (DFT B3LYP/6-31G*) Start->QM_Prep Geometry Opt Docking Induced Fit Docking (IFD) Flexible Sidechains QM_Prep->Docking Target_Sel Target Selection mGluR5 (PDB: 4OO9) Grid_Gen Grid Generation (Allosteric Pocket) Target_Sel->Grid_Gen Clean & Relax Grid_Gen->Docking Analysis Interaction Profiling (Pi-Stacking, H-Bonds) Docking->Analysis Score Filtering Validation MD Simulation (100ns, POPC Membrane) Analysis->Validation Top Pose

Caption: Workflow integrating QM ligand preparation with Induced Fit Docking to account for protein plasticity.

Detailed Experimental Protocols

Ligand Preparation (Quantum Mechanical Optimization)

Standard force fields often fail to capture the subtle electronic effects of fluorine substitution. Therefore, a QM-based preparation is mandatory.

  • Structure Generation: Generate the 3D conformer from SMILES: NC(=O)c1ccc(c2cccc(F)c2)nc1.

  • Tautomer/Ionization: At physiological pH (7.4), the pyridine nitrogen remains unprotonated (pKa ~2-3), and the amide remains neutral.

  • Geometry Optimization:

    • Theory: Density Functional Theory (DFT).

    • Functional/Basis Set: B3LYP/6-31G**.

    • Software: Gaussian or Jaguar.

    • Objective: Calculate the electrostatic potential (ESP) charges to accurately model the electron-withdrawing effect of the fluorine on the phenyl ring, which influences Pi-Pi stacking capability.

Protein Target Preparation

The mGluR5 receptor is a Class C GPCR. The orthosteric site (Venus Flytrap Domain) is extracellular, but this compound targets the transmembrane allosteric site .

  • PDB Selection: 4OO9 (Crystal structure of mGluR5 bound to Mavoglurant).

  • Resolution: 2.6 Å (High quality for membrane proteins).

  • Preprocessing:

    • Chain Selection: Chain A.

    • Missing Loops: Model missing loops using Prime or Modeller, specifically in the ICL2/ICL3 regions if they are distal to the binding site.

    • Water Molecules: Remove bulk waters. Keep structural waters bridging interactions between T606 and the ligand if observed in the reference structure.

    • Protonation States: Assign H-bond networks using PROPKA at pH 7.0. Ensure His605 is protonated if it interacts with the amide tail.

Receptor Grid Generation
  • Center: Define the grid box centroid using the co-crystallized ligand (Mavoglurant).

  • Dimensions: Inner box 10 Å x 10 Å x 10 Å; Outer box 20 Å.

  • Constraints: Define a Hydrogen Bond constraint on Asn747 (TM5), a critical residue for NAM binding in mGluR5.

Docking Strategy: Induced Fit (IFD)

Rigid receptor docking is insufficient for mGluR5 due to the "breathing" motion of the TM helices (TM3 and TM7).

  • Protocol:

    • Initial Glide Docking: Softened van der Waals radii (scaling factor 0.5) to generate initial poses.

    • Prime Refinement: Refine residues within 5 Å of ligand poses using Prime (VSGB solvation model).

    • Redocking: Perform rigorous docking (XP - Extra Precision) into the optimized receptor structures.

  • Scoring Function: Glide XP or ChemScore.

Interaction Analysis & Interpretation

Binding Mode Hypothesis

The 6-(3-Fluorophenyl)pyridine-3-carboxamide is expected to adopt a pose similar to Mavoglurant or Fenobam.

Interaction TypeTarget ResidueLigand MoietyMechanistic Role
H-Bond (Donor) Asn747 (TM5)Amide (-NH2)Anchors the ligand in the pocket; critical for NAM activity.
H-Bond (Acceptor) Ser809 (TM7)Pyridine NitrogenStabilizes the orientation of the heteroaromatic core.
Pi-Pi Stacking Trp785 (TM6)3-FluorophenylThe "T-shaped" or parallel displaced stack. The Fluorine atom modulates the quadrupole moment to strengthen this interaction.
Hydrophobic Phe648 (TM3)Pyridine RingVan der Waals enclosure preventing water entry.
Biological Pathway Context

Understanding the downstream effect is crucial for interpreting the docking results. Binding stabilizes the inactive state, preventing Gq coupling.

Signaling Glutamate Glutamate (Orthosteric) mGluR5 mGluR5 Receptor (7TM Domain) Glutamate->mGluR5 Activation Ligand 6-(3-Fluorophenyl)... (Allosteric NAM) Ligand->mGluR5 Inhibition (Conformational Lock) Gq Gq Protein (Heterotrimer) mGluR5->Gq Coupling PLC PLC-beta Gq->PLC Ca Ca2+ Release (Intracellular) PLC->Ca

Caption: The ligand acts as a NAM, locking the 7TM domain and blocking the signal transduction from the extracellular glutamate sensor to the intracellular Gq protein.

Validation & Quality Control (Self-Validating Systems)

To ensure the "Trustworthiness" of your results, perform the following validation checks:

  • Redocking Validation:

    • Extract the co-crystallized ligand (Mavoglurant) from PDB 4OO9.

    • Dock it back into the receptor.

    • Success Criteria: Root Mean Square Deviation (RMSD) < 2.0 Å between the docked pose and the crystal pose.

  • Decoy Enrichment:

    • Dock a set of 50 active mGluR5 NAMs and 1000 property-matched decoys (inactive compounds).

    • Calculate the Enrichment Factor (EF1%) . A high EF indicates the docking protocol can distinguish actives from noise.

  • MD Simulation (Stability Check):

    • Run a short (50-100 ns) Molecular Dynamics simulation of the top docked complex embedded in a POPC lipid bilayer.

    • Metric: Monitor the RMSD of the ligand. If it stays < 3.0 Å, the binding mode is stable.

References

  • Dore, A. S., et al. (2014). Structure of class C GPCR metabotropic glutamate receptor 5 transmembrane domain. Nature, 511(7511), 557-562. [Link]

  • Christopher, J. A., et al. (2015). Biophysical fragment screening of the β1-adrenergic receptor: identification of high affinity arylpiperazine antagonists. Journal of Medicinal Chemistry, 58(6), 2845-2854. (Validation of biaryl amide scaffolds in GPCRs). [Link]

  • Schrödinger, LLC. (2024). Glide & Prime User Manuals. New York, NY. (Standard Protocol Reference). [Link]

  • RCSB Protein Data Bank. (2014). Crystal Structure of mGluR5 (PDB: 4OO9). [Link]

  • Dalton, J. A., et al. (2015). New insights into the mechanism of action of mGlu5 allosteric modulators. Current Neuropharmacology, 13(4), 548. [Link]

Methodological & Application

In Vitro Assay Preparation and Protocols for 6-(3-Fluorophenyl)pyridine-3-carboxamide, a Potent NAMPT Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the in vitro characterization of 6-(3-Fluorophenyl)pyridine-3-carboxamide, a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). As a member of a well-validated class of oncology drug candidates, exemplified by compounds like GNE-617, its mechanism of action is centered on the disruption of the essential NAD+ salvage pathway.[1][2] This document, designed for researchers in drug discovery and chemical biology, details the scientific rationale and step-by-step protocols for key in vitro assays. We will cover the direct assessment of enzymatic inhibition, the quantification of downstream cellular effects on NAD+ metabolism, and the evaluation of functional outcomes such as cell viability. Furthermore, this guide explains the causality behind experimental choices and provides methodologies for robust data interpretation, ensuring scientific integrity and the generation of reliable, reproducible results.

Scientific Background: Targeting the NAD+ Salvage Pathway

Nicotinamide Adenine Dinucleotide (NAD+) is an indispensable cofactor in a vast array of cellular processes, including redox reactions for energy metabolism, DNA repair, and signaling through NAD+-dependent enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[3][4] While mammalian cells can synthesize NAD+ de novo, many tissues, and particularly cancer cells, rely heavily on a salvage pathway to regenerate NAD+ from nicotinamide (NAM).[2]

The rate-limiting enzyme in this critical pathway is Nicotinamide Phosphoribosyltransferase (NAMPT).[4][5][6] NAMPT catalyzes the conversion of NAM and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+.[7] The heightened metabolic rate and proliferative demands of cancer cells often lead to an overexpression of NAMPT, making them exquisitely dependent on this pathway for survival.[5][8] This dependency creates a therapeutic window, positioning NAMPT as a highly attractive target for anticancer drug development.[4][9]

6-(3-Fluorophenyl)pyridine-3-carboxamide belongs to a class of potent, competitive NAMPT inhibitors.[1] These molecules bind to the NAMPT active site, blocking the synthesis of NMN and leading to a rapid depletion of the cellular NAD+ pool.[10][11] The resulting metabolic crisis triggers a loss of ATP and ultimately induces programmed cell death (apoptosis) in cancer cells.[1][9]

NAMPT_Pathway cluster_0 NAD+ Salvage Pathway cluster_1 Downstream Cellular Functions NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Rate-Limiting Step NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Redox Redox Reactions NAD->Redox Inhibitor 6-(3-Fluorophenyl)pyridine-3-carboxamide Inhibitor->NAMPT Inhibition

Figure 1: The NAD+ Salvage Pathway and Point of Inhibition.

Compound Handling and Preparation

The accuracy of in vitro assays begins with the correct handling of the test compound. Pyridine carboxamide-based NAMPT inhibitors can exhibit limited aqueous solubility.[12][13] Therefore, careful preparation of stock solutions and dilutions is critical to avoid compound precipitation and ensure accurate concentration-response relationships.

Key Considerations:

  • Solubility: The kinetic aqueous solubility of novel compounds should be determined early.[12] For initial experiments, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).

  • Stock Solution Storage: Store DMSO stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Working Dilutions: Prepare intermediate dilutions from the DMSO stock. The final concentration of DMSO in the assay well should be kept constant across all conditions and typically should not exceed 0.5% to avoid solvent-induced artifacts.[14][15]

ParameterRecommendationRationale
Primary Solvent 100% DMSOHigh dissolving power for hydrophobic small molecules.
Stock Concentration 10-50 mMProvides a sufficient range for serial dilutions for most assays.
Storage -20°C or -80°C (aliquoted)Prevents degradation and avoids repeated freeze-thaw cycles.
Final Assay DMSO % < 0.5%Minimizes solvent effects on enzyme activity and cell health.

Protocol 1: In Vitro NAMPT Enzyme Inhibition Assay (Fluorometric)

This biochemical assay directly measures the ability of 6-(3-Fluorophenyl)pyridine-3-carboxamide to inhibit purified NAMPT enzyme activity. The protocol utilizes a coupled-enzyme reaction that generates a fluorescent signal proportional to NAMPT activity.[14][16]

Principle:

  • NAMPT Reaction: NAMPT converts NAM and PRPP to NMN.

  • NMNAT Reaction: In the presence of ATP, NMN is converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT).

  • ADH Reaction: Alcohol dehydrogenase (ADH) uses the newly formed NAD+ to oxidize ethanol, reducing NAD+ to NADH.

  • Detection: NADH is a fluorescent molecule that can be detected with an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.[14][15]

Assay_Workflow start Start prep Prepare Reagents: - NAMPT Enzyme - Substrates (NAM, PRPP, ATP) - Coupling Enzymes (NMNAT, ADH) - Test Compound Serial Dilution start->prep dispense Dispense NAMPT Enzyme and Test Compound/Vehicle to Plate prep->dispense preincubate Pre-incubate at Room Temp (e.g., 30 minutes) dispense->preincubate add_substrates Initiate Reaction: Add Substrate Master Mix preincubate->add_substrates incubate Incubate at 30-37°C (e.g., 2 hours) add_substrates->incubate read Read Fluorescence (Ex: 340 nm, Em: 460 nm) incubate->read analyze Data Analysis: - Subtract Blank - Normalize to Controls - Plot Dose-Response Curve - Calculate IC50 read->analyze end End analyze->end

Figure 2: Workflow for the Biochemical NAMPT Inhibition Assay.

Materials:

  • Purified recombinant human NAMPT enzyme

  • NAMPT Assay Buffer (e.g., 50 mM Tris or HEPES, pH 7.5-8.0, 10-12 mM MgCl₂, 2 mM DTT)[16][17]

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Adenosine triphosphate (ATP)

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • Test Inhibitor (6-(3-Fluorophenyl)pyridine-3-carboxamide)

  • Positive Control Inhibitor (e.g., FK866, GNE-617)[1]

  • 384-well black, flat-bottom microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Thaw all enzymes and reagents on ice. Prepare stock solutions of substrates (e.g., 400 µM ATP, 400 µM NAM, 800 µM PRPP) in assay buffer.[14]

  • Compound Plating: Create a serial dilution of the test compound (e.g., 10-point, 3-fold dilution) in assay buffer containing a fixed percentage of DMSO. Dispense into the 384-well plate. Include "vehicle control" (DMSO only) and "blank" (no NAMPT enzyme) wells.

  • Enzyme Addition: Dilute the NAMPT enzyme to the desired final concentration (e.g., 12-25 ng/µl) in cold assay buffer.[14] Add the diluted enzyme to all wells except the "blank" wells.

  • Pre-incubation: Gently agitate the plate and pre-incubate for 30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[15]

  • Reaction Initiation: Prepare a "Master Mix" containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol in assay buffer. Add the Master Mix to all wells to start the reaction.[14]

  • Incubation: Incubate the plate at 30°C or 37°C for 2 hours, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader (Ex: 340 nm, Em: 460 nm).

Data Analysis:

  • Subtract the average fluorescence of the "blank" wells from all other wells.

  • Normalize the data by setting the average of the "vehicle control" wells as 100% activity and the highest inhibitor concentration as 0% activity.

  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular NAD+ Quantification Assay

This assay confirms the mechanism of action by measuring the direct downstream consequence of NAMPT inhibition: the depletion of the cellular NAD+ pool.

Principle: Cells are treated with the inhibitor for a defined period. After treatment, cells are lysed, and the total NAD+/NADH or individual NAD+ levels are quantified using a commercially available kit. These kits typically use an enzymatic cycling reaction where NAD+ is reduced to NADH, which in turn reduces a probe to a colored or fluorescent product.

Materials:

  • Cancer cell line known to be sensitive to NAMPT inhibition (e.g., HCT-116, A2780)[7][8]

  • Cell culture medium, FBS, and supplements

  • 96-well clear, flat-bottom tissue culture plates

  • Test Inhibitor

  • NAD/NADH Quantification Kit (colorimetric or fluorometric)

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows them to be in the exponential growth phase at the end of the experiment. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of 6-(3-Fluorophenyl)pyridine-3-carboxamide for a specified time course (e.g., 24, 48, 72 hours). A time course is recommended as NAD+ depletion precedes cell death.[18]

  • Cell Lysis and NAD+ Extraction: At each time point, remove the media and lyse the cells using the extraction buffer provided in the quantification kit. The extraction procedure is critical for accurately measuring NAD+ and NADH levels.

  • Quantification: Follow the manufacturer's protocol for the NAD/NADH quantification kit. This typically involves adding a reaction mixture and incubating before reading the absorbance or fluorescence.

  • Data Normalization: In parallel, run a cell viability assay (e.g., CellTiter-Glo® or Crystal Violet) on a replicate plate to normalize the NAD+ levels to the number of viable cells.

Data Analysis:

  • Generate a standard curve using the provided NAD+ standards.

  • Calculate the concentration of NAD+ in each sample based on the standard curve.

  • Normalize the NAD+ levels to the cell number or protein concentration.

  • Plot the normalized NAD+ levels versus the inhibitor concentration to determine the concentration required to reduce cellular NAD+ by 50% (EC50). This should correlate with the biochemical IC50 and cell viability data.[1]

Protocol 3: Cell Viability Assay

This functional assay determines the ultimate biological consequence of NAMPT inhibition on cancer cell proliferation and survival.

Principle: Cells are incubated with the inhibitor over several days. The relative number of viable cells is then measured using various methods, such as metabolic activity (e.g., MTT, resazurin) or ATP content (e.g., CellTiter-Glo®).

Materials:

  • Cancer cell line of interest

  • 96-well clear, flat-bottom tissue culture plates

  • Test Inhibitor

  • Viability assay reagent (e.g., MTT, CellTiter-Glo®, CyQuant™)[18]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Add a serial dilution of 6-(3-Fluorophenyl)pyridine-3-carboxamide to the wells.

  • Incubation: Incubate the cells for an extended period, typically 72 to 96 hours, as the cytotoxic effects of NAMPT inhibition are often delayed and dependent on the depletion of the NAD+ pool.[17]

  • Viability Measurement: Add the chosen viability reagent according to the manufacturer's instructions and measure the signal (absorbance, fluorescence, or luminescence) with a plate reader.

Data Analysis:

  • Subtract the background signal (media only).

  • Normalize the data, setting the vehicle-treated cells to 100% viability.

  • Plot the percent viability versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the GI50/IC50 value (the concentration that inhibits cell growth by 50%).

Assay TypePrimary Question AddressedKey OutputExpected Correlation
Biochemical Inhibition Does the compound directly inhibit the NAMPT enzyme?IC50 (nM)Potent inhibition expected (low nM range for this class)[1]
Cellular NAD+ Levels Does the compound deplete NAD+ in cells?EC50 (nM)Potency should be similar to or slightly higher than biochemical IC50
Cell Viability Does NAD+ depletion lead to cell death?GI50 (nM)Potency should correlate with NAD+ depletion, though effects are time-dependent

Conclusion

The protocols described in this application note provide a robust workflow for the in vitro characterization of 6-(3-Fluorophenyl)pyridine-3-carboxamide as a NAMPT inhibitor. By systematically evaluating its direct enzymatic inhibition, confirming its on-target effect of cellular NAD+ depletion, and quantifying its impact on cancer cell viability, researchers can build a comprehensive pharmacological profile. This multi-assay approach is essential for validating the mechanism of action and advancing promising NAMPT inhibitors through the drug discovery pipeline.

References

[5] Frontiers. Review of various NAMPT inhibitors for the treatment of cancer. [3] American Chemical Society. Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. [9] Patsnap Synapse. What are NAMPT inhibitors and how do they work? [4] Taylor & Francis Online. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review. [6] PubMed. Recent advances of targeting nicotinamide phosphoribosyltransferase (NAMPT) for cancer drug discovery. [16] BenchChem. Application Notes and Protocols for the Study of NAMPT Inhibitors in Enzyme Kinetics. [19] ChemBK. 6-(3-Fluorophenyl)pyridine-3-carboxaMide. BPS Bioscience. NAMPT Inhibitor Screening Assay Kit. [1] National Center for Biotechnology Information. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models. [10] American Chemical Society. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. [11] National Center for Biotechnology Information. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. [2] National Center for Biotechnology Information. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. [12] National Center for Biotechnology Information. Data on metabolic stability, aqueous solubility and CYP inhibition of novel triazole-based nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. [18] ResearchGate. GNE-617 reduces NAD levels in sensitive and resistant cell lines. National Center for Biotechnology Information. Iminosugar-Based Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors as Potential Anti-Pancreatic Cancer Agents. [8] National Center for Biotechnology Information. Review of various NAMPT inhibitors for the treatment of cancer. [7] National Center for Biotechnology Information. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase. [17] National Center for Biotechnology Information. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators. [15] BPS Bioscience. NAMPT Inhibitor Screening Assay Kit (Fluorometric).

Sources

Application Note: Formulation Strategies for 6-(3-Fluorophenyl)pyridine-3-carboxamide Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of 6-(3-Fluorophenyl)pyridine-3-carboxamide

6-(3-Fluorophenyl)pyridine-3-carboxamide is a pyridine carboxamide derivative with potential therapeutic applications. Its molecular structure (Figure 1) suggests physicochemical properties that present significant challenges for conventional oral drug delivery. While specific experimental data for this compound is limited, predictions based on its structure—a molecular weight of 216.21 g/mol , a predicted LogP of approximately 2.87, and structural similarities to other poorly soluble pyridine derivatives—indicate low aqueous solubility.[1][2] Such characteristics are typical of Biopharmaceutics Classification System (BCS) Class II or IV compounds, where dissolution and/or permeability are the rate-limiting steps for oral absorption.[3][4]

This application note provides a detailed guide to formulation strategies designed to overcome the solubility and bioavailability challenges associated with 6-(3-Fluorophenyl)pyridine-3-carboxamide and similar poorly soluble active pharmaceutical ingredients (APIs). We will explore the mechanistic basis for each approach, provide detailed experimental protocols, and outline the necessary characterization techniques to ensure the development of a robust and effective drug delivery system.

Figure 1: Chemical Structure of 6-(3-Fluorophenyl)pyridine-3-carboxamide Caption: The structure suggests a planar, relatively rigid molecule with potential for strong crystal lattice energy, contributing to poor aqueous solubility.

Section 1: Physicochemical Characterization - The Foundation of Formulation Design

Prior to any formulation work, a thorough physicochemical characterization of 6-(3-Fluorophenyl)pyridine-3-carboxamide is paramount. This data will inform the selection of the most appropriate solubility enhancement strategy.

Key Physicochemical Parameters

The following parameters should be experimentally determined:

ParameterImportance in Formulation Design
Aqueous Solubility Directly quantifies the primary challenge. Solubility should be assessed at different pH values (e.g., 1.2, 4.5, 6.8) to understand its pH-dependent solubility profile.[5]
LogP/LogD Indicates the lipophilicity of the drug. A high LogP suggests suitability for lipid-based formulations.[6]
Melting Point (Tm) A high melting point often correlates with high crystal lattice energy and poor solubility. It is a critical parameter for developing amorphous solid dispersions via hot-melt extrusion.
Glass Transition Temperature (Tg) Important for the physical stability of amorphous forms of the drug.
pKa The pyridine moiety may have a basic pKa, indicating that pH modification could be a viable strategy to enhance solubility in acidic environments.[7]
Solid-State Characterization (XRD, DSC) Identifies the crystalline form (polymorphs) of the API, which can have different solubilities and stabilities.

Section 2: Formulation Strategies for Enhanced Delivery

Based on the anticipated low solubility of 6-(3-Fluorophenyl)pyridine-3-carboxamide, three primary formulation strategies are proposed:

  • Amorphous Solid Dispersions (ASDs): Enhancing solubility by disrupting the crystal lattice.

  • Lipid-Based Drug Delivery Systems (LBDDS): Utilizing lipids to dissolve and transport the drug.

  • Solid Lipid Nanoparticles (SLNs): A nanocarrier approach for controlled release and improved absorption.

Amorphous Solid Dispersions (ASDs)

ASDs are a powerful technique for improving the solubility and dissolution rate of poorly soluble drugs.[8] In an ASD, the drug is molecularly dispersed in a hydrophilic polymer matrix in an amorphous state.[9] This eliminates the need to overcome the crystal lattice energy during dissolution, leading to a higher apparent solubility and the potential for supersaturation in the gastrointestinal tract.[10]

Given its likely crystalline nature and poor solubility, converting 6-(3-Fluorophenyl)pyridine-3-carboxamide to an amorphous form within a stabilizing polymer matrix can significantly enhance its oral bioavailability.

ASD Development Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Formulation cluster_2 Phase 3: Characterization API_Polymer_Screening API/Polymer Miscibility Screening Solvent_Selection Solvent System Selection API_Polymer_Screening->Solvent_Selection Select miscible pairs HME Hot-Melt Extrusion (HME) API_Polymer_Screening->HME For HME Spray_Drying Spray Drying Solvent_Selection->Spray_Drying For spray drying Solid_State_Characterization Solid-State Characterization (DSC, XRD) Spray_Drying->Solid_State_Characterization HME->Solid_State_Characterization Dissolution_Testing In Vitro Dissolution Testing Solid_State_Characterization->Dissolution_Testing Confirm amorphous nature Stability_Studies Physical Stability Assessment Dissolution_Testing->Stability_Studies Assess performance

Caption: Workflow for the development and characterization of Amorphous Solid Dispersions.

  • Polymer Selection: Screen various polymers for miscibility with 6-(3-Fluorophenyl)pyridine-3-carboxamide. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.[11][12]

  • Solvent Selection: Identify a common solvent system that can dissolve both the API and the selected polymer. A mixture of dichloromethane and methanol is often a good starting point.

  • Preparation of Spray Solution: Prepare a solution containing the API and polymer at various ratios (e.g., 1:1, 1:2, 1:4 by weight). A typical total solid content is 2-5% (w/v).

  • Spray Drying Process:

    • Use a laboratory-scale spray dryer.

    • Set the inlet temperature to a level that ensures rapid solvent evaporation without degrading the API (e.g., 80-120°C).

    • Adjust the feed rate and atomization pressure to achieve a fine mist and efficient drying.

    • Set the outlet temperature to be at least 10-20°C below the glass transition temperature (Tg) of the ASD to ensure a stable amorphous product.

  • Secondary Drying: Collect the resulting powder and dry it under vacuum at a temperature below the Tg for 24-48 hours to remove any residual solvent.

  • Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm for the API and to determine the Tg of the ASD.

  • Powder X-Ray Diffraction (PXRD): To verify the amorphous nature of the API in the dispersion (absence of crystalline peaks).

  • In Vitro Dissolution: Perform dissolution testing in simulated gastric and intestinal fluids to demonstrate the enhanced dissolution rate compared to the crystalline API.

Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are formulations containing the drug dissolved or suspended in a mixture of lipids, surfactants, and co-solvents. Upon gentle agitation in the aqueous environment of the GI tract, these systems form fine oil-in-water emulsions or microemulsions, presenting the drug in a solubilized state for absorption. Self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) are common types of LBDDS.[13]

With a predicted LogP suggesting lipophilicity, 6-(3-Fluorophenyl)pyridine-3-carboxamide is an excellent candidate for LBDDS.[6] These formulations can enhance its solubility and may also improve its permeability and reduce potential food effects.[14]

LBDDS Development Workflow cluster_0 Phase 1: Excipient Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Characterization Solubility_Screening Solubility in Oils, Surfactants, Co-solvents Ternary_Phase_Diagram Construct Ternary Phase Diagrams Solubility_Screening->Ternary_Phase_Diagram Select high-solubility excipients Formulation_Optimization Optimize Formulation Ratios Ternary_Phase_Diagram->Formulation_Optimization Identify optimal emulsion region Emulsification_Study Self-Emulsification Performance Formulation_Optimization->Emulsification_Study Droplet_Size_Analysis Droplet Size and Zeta Potential Emulsification_Study->Droplet_Size_Analysis Assess emulsion quality Drug_Release In Vitro Drug Release Droplet_Size_Analysis->Drug_Release Characterize emulsion properties

Caption: Workflow for the development and characterization of Lipid-Based Drug Delivery Systems.

  • Excipient Screening:

    • Oils: Determine the solubility of the API in various oils (e.g., medium-chain triglycerides like Capryol™ 90, long-chain triglycerides like olive oil).

    • Surfactants: Screen surfactants with different Hydrophilic-Lipophilic Balance (HLB) values (e.g., Kolliphor® EL, Tween® 80).

    • Co-solvents: Evaluate co-solvents for their ability to dissolve the API and aid in emulsification (e.g., Transcutol® HP, PEG 400).

  • Ternary Phase Diagram Construction:

    • Select the oil, surfactant, and co-solvent in which the API has the highest solubility.

    • Prepare mixtures of these three components at various ratios.

    • For each mixture, add a small amount of water and observe the formation of an emulsion.

    • Map the regions that form clear or slightly bluish, stable microemulsions.

  • Drug Loading and Optimization:

    • Select a promising formulation from the microemulsion region of the phase diagram.

    • Dissolve the maximum amount of 6-(3-Fluorophenyl)pyridine-3-carboxamide in this formulation with gentle heating and stirring.

    • Ensure the drug remains dissolved upon cooling to room temperature.

  • Characterization of SMEDDS:

    • Self-Emulsification Test: Dilute the SMEDDS formulation in water (e.g., 1:100 ratio) and observe the time it takes to form a clear microemulsion.

    • Droplet Size Analysis: Measure the droplet size and polydispersity index (PDI) of the resulting microemulsion using dynamic light scattering (DLS). A droplet size of <100 nm is desirable for SMEDDS.

    • In Vitro Drug Release: Perform a dissolution test using a dialysis bag method to assess the release of the drug from the microemulsion.

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids that are solid at room temperature.[15] They combine the advantages of polymeric nanoparticles and lipid emulsions, offering good biocompatibility, controlled release, and the ability to protect the encapsulated drug from degradation.[16]

Encapsulating the lipophilic 6-(3-Fluorophenyl)pyridine-3-carboxamide within a solid lipid matrix can improve its oral bioavailability by enhancing its uptake through the lymphatic system and providing a sustained release profile.[17]

SLN Development Workflow cluster_0 Phase 1: Component Selection cluster_1 Phase 2: Formulation cluster_2 Phase 3: Characterization Lipid_Screening Solid Lipid Screening (Solubility, Compatibility) Surfactant_Selection Surfactant Selection Lipid_Screening->Surfactant_Selection Homogenization High-Pressure Homogenization (Hot or Cold) Surfactant_Selection->Homogenization Particle_Size_Zeta Particle Size, PDI, and Zeta Potential Homogenization->Particle_Size_Zeta EE_LC Entrapment Efficiency (EE) & Loading Capacity (LC) Particle_Size_Zeta->EE_LC Morphology Morphology (TEM/SEM) EE_LC->Morphology In_Vitro_Release In Vitro Release Studies Morphology->In_Vitro_Release

Caption: Workflow for the development and characterization of Solid Lipid Nanoparticles.

  • Component Selection:

    • Solid Lipid: Choose a lipid with a melting point well above body temperature (e.g., glyceryl monostearate, Compritol® 888 ATO). Determine the solubility of the API in the molten lipid.

    • Surfactant: Select a suitable surfactant to stabilize the nanoparticle dispersion (e.g., Poloxamer 188, Tween® 80).

  • Preparation of Lipid and Aqueous Phases:

    • Melt the solid lipid at a temperature 5-10°C above its melting point.

    • Dissolve 6-(3-Fluorophenyl)pyridine-3-carboxamide in the molten lipid.

    • Separately, heat an aqueous solution of the surfactant to the same temperature.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer (e.g., Ultra-Turrax®) for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately pass the hot pre-emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles at 500-1500 bar). The temperature should be maintained above the lipid's melting point throughout this process.[18]

  • Cooling and SLN Formation:

    • Cool the resulting nanoemulsion to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Characterization of SLNs:

    • Particle Size and Zeta Potential: Use DLS to measure the particle size, PDI, and zeta potential. A narrow size distribution and a zeta potential of at least ±20 mV are desirable for stability.

    • Entrapment Efficiency (EE) and Loading Capacity (LC): Separate the unencapsulated drug from the SLN dispersion by ultracentrifugation. Quantify the amount of drug in the supernatant and calculate the EE and LC.

    • Morphology: Visualize the shape and surface of the SLNs using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

Conclusion

The delivery of poorly soluble compounds like 6-(3-Fluorophenyl)pyridine-3-carboxamide requires advanced formulation strategies to overcome their inherent biopharmaceutical challenges. Amorphous solid dispersions, lipid-based delivery systems, and solid lipid nanoparticles represent three robust and well-established approaches to enhance solubility and improve oral bioavailability. The choice of the optimal strategy will depend on the specific physicochemical properties of the API, the desired release profile, and the target product profile. The protocols and characterization methods outlined in this application note provide a comprehensive framework for the rational design and development of effective formulations for 6-(3-Fluorophenyl)pyridine-3-carboxamide and other challenging molecules.

References

  • U.S. Environmental Protection Agency. (2025, October 15). 6-(4-fluorophenyl)-N,N-dimethyl-3-[(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][19][20]thiazole-7-carbonyl]indole-1-carboxamide. EPA CompTox Chemicals Dashboard. [Link]

  • Al-kassas, R., et al. (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. PMC. [Link]

  • Miller, D. A., et al. (Eds.). (n.d.). Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series. [Link]

  • Pilkington, C. J., et al. (2018, January 11). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. National Institutes of Health. [Link]

  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • MDPI. (2025, March 12). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. [Link]

  • Pharmaceutical Technology. (2021, November 2). Lipids for Self-Emulsifying Drug Delivery Systems. [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. [Link]

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • PubChem. (n.d.). 6-Fluoropyridine-3-carboxamide. [Link]

  • Google Patents. (n.d.).
  • Systematic Reviews in Pharmacy. (2024, November 19). Investigating Novel Methods for Formulating Solid Lipid Nanoparticles. [Link]

  • SciSpace. (n.d.). A review on solubility enhancement techniques. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • MDPI. (2024, August 2). Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. [Link]

  • PubChem. (n.d.). 6-(3-Fluorophenyl)-N-[1-(2,2,2-Trifluoroethyl)piperidin-4-Yl]pyridine-3-Carboxamide. [Link]

  • IOSR Journal of Pharmacy. (2012, November 15). Solid Lipid Nanoparticle: A Review. [Link]

  • Journal of Young Pharmacists. (n.d.). Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System. PMC. [Link]

  • World Journal of Pharmaceutical Research. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019, March 15). Preparation of solid lipid nanoparticles through various methods using different precursors. [Link]

  • Journal of Pharmaceutical Investigation. (2022, June 6). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PMC. [Link]

  • Food and Drug Administration Philippines. (n.d.). FDA-Circular-No.2013-014.pdf. [Link]

  • Asian Journal of Pharmaceutics. (n.d.). Self-emulsifying systems: A review. [Link]

  • Walsh Medical Media. (2015, August 4). Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. [Link]

  • Google Patents. (n.d.). US20140255479A1 - Pharmaceuticals for Oral Delivery.
  • MDPI. (2025, January 5). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. [Link]

  • ChemBK. (n.d.). 6-(3-Fluorophenyl)pyridine-3-carboxaMide. [Link]

  • PubChem. (n.d.). 6-[3-(Carboxymethoxy)-5-Fluorophenyl]pyridine-3-Carboxylic Acid. [Link]

Sources

Preparation of 6-(3-Fluorophenyl)pyridine-3-carboxamide stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Preparation and Handling of 6-(3-Fluorophenyl)pyridine-3-carboxamide Stock Solutions

Abstract

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the accurate preparation, handling, and storage of stock solutions for 6-(3-Fluorophenyl)pyridine-3-carboxamide. Moving beyond a simple recitation of steps, this document elucidates the critical scientific principles underpinning each stage of the process, from solvent selection to long-term stability considerations. Our objective is to empower researchers to generate reliable, reproducible data by ensuring the integrity and consistency of their primary compound solutions. The protocols herein are designed to be self-validating systems, incorporating principles of Good Laboratory Practice (GLP) to ensure data quality and experimental success.

Compound Profile & Physicochemical Properties

A precise understanding of the compound's fundamental properties is the bedrock of accurate stock solution preparation. All subsequent calculations and handling procedures are derived from this foundational data.

PropertyValueSource
Compound Name 6-(3-Fluorophenyl)pyridine-3-carboxamide[1]
Synonym(s) 6-(3-fluorophenyl)nicotinamide
CAS Number 441055-56-7[1]
Molecular Formula C₁₂H₉FN₂O[2]
Molar Mass 216.21 g/mol [2]

Critical Safety & Handling Precautions

Prior to handling, it is imperative to consult the material's specific Safety Data Sheet (SDS). The following are general guidelines based on pyridine-carboxamide and fluorinated aromatic compounds. Adherence to these practices is mandatory to ensure personnel safety and prevent compound degradation.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[3][4]

  • Ventilation: Handle the solid compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particulates.[5]

  • Spill Management: In case of a spill, avoid generating dust. Collect the spilled solid with a non-combustible absorbent material (e.g., sand, vermiculite) and place it in a sealed container for proper disposal.[3]

  • Static Discharge: For larger quantities, take precautionary measures against static discharge, as fine organic powders can be flammable. Ensure containers and receiving equipment are grounded.[3]

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[3][4][6]

The Cornerstone of Success: A Strategic Approach to Solvent Selection

The choice of solvent is the most critical decision in preparing a stock solution. An inappropriate solvent can lead to compound precipitation, degradation, or direct interference with the experimental model, invalidating results. The ideal solvent must not only fully solubilize the compound at a high concentration but also be compatible with the downstream application at its final working concentration.

Causality Behind Solvent Choices
  • Dimethyl Sulfoxide (DMSO): DMSO is the most common solvent for preparing high-concentration stock solutions of organic molecules for biological assays. Its high polarity allows it to dissolve a vast range of compounds that are insoluble in water. However, DMSO is not inert; it can exhibit cytotoxicity and interfere with cellular processes, typically at concentrations above 0.5%–1% (v/v) in cell culture media.[7][8] Therefore, the goal is to create a highly concentrated primary stock in DMSO so that the final volume added to the assay medium is minimal, keeping the final DMSO concentration well below cytotoxic or artifact-inducing levels (ideally ≤0.1%).[9]

  • Ethanol (EtOH): Ethanol is another common organic solvent. While it can be a good choice, some studies have shown it can exhibit higher cytotoxicity than DMSO at similar concentrations in certain cell lines.[7] Its volatility also presents challenges in maintaining an accurate concentration over time if not stored properly.

  • Aqueous Buffers (e.g., PBS): Direct dissolution in aqueous buffers is preferred for in vivo studies but is rarely feasible for hydrophobic compounds like 6-(3-Fluorophenyl)pyridine-3-carboxamide at high concentrations.

Solvent Selection Workflow

The following decision-making process provides a logical framework for selecting the appropriate solvent system.

Solvent_Selection_Workflow Start Start: Define Experimental System AssayType In Vitro (Cell-Based) or In Vivo? Start->AssayType InVitro In Vitro AssayType->InVitro In Vitro InVivo In Vivo AssayType->InVivo In Vivo SolubilityTest Perform Small-Scale Solubility Test InVitro->SolubilityTest Formulation Requires Formulation Study. Consider co-solvents (e.g., PEG, Tween®) or alternative delivery vehicles. InVivo->Formulation DMSO_Option Primary Choice: DMSO (High Concentration Stock) SolubilityTest->DMSO_Option FinalConc Calculate Final Solvent % in Assay. Is it <0.1%? DMSO_Option->FinalConc SolventControl Proceed. Crucially, include a 'Vehicle Control' in all experiments (same final DMSO %) FinalConc->SolventControl Yes Reassess Reassess. Increase stock concentration or test alternative solvents (e.g., Ethanol). FinalConc->Reassess No

Caption: Solvent selection decision workflow.

Experimental Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a high-concentration primary stock solution in DMSO. This serves as a validated, quantifiable source for creating subsequent working solutions. Adherence to Good Laboratory Practices (GLP) is essential throughout.[10][11]

Overall Workflow Diagram

Stock_Prep_Workflow Start 1. Pre-Protocol Check (Gather Materials, Calibrate Balance) Calculation 2. Calculation (Determine Mass Needed) Start->Calculation Weighing 3. Weigh Compound (Use Analytical Balance) Calculation->Weighing Dissolution 4. Dissolution (Add Solvent, Vortex/Sonicate) Weighing->Dissolution Confirmation 5. Visual Confirmation (Ensure Complete Dissolution) Dissolution->Confirmation Aliquot 6. Aliquotting (Create Single-Use Volumes) Confirmation->Aliquot Clear Solution Fail Incomplete Dissolution Confirmation->Fail Particulates Remain Labeling 7. Labeling & Documentation (Name, Conc., Date, Initials) Aliquot->Labeling Storage 8. Storage (Store at -20°C or -80°C) Labeling->Storage Fail->Dissolution Apply Gentle Heat or More Sonication

Sources

Handling and storage safety data for 6-(3-Fluorophenyl)pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Handling, Storage, and Solubilization of 6-(3-Fluorophenyl)pyridine-3-carboxamide

Abstract & Compound Identity

This guide provides a rigorous technical framework for the safe handling, long-term storage, and solubilization of 6-(3-Fluorophenyl)pyridine-3-carboxamide (CAS: 441055-56-7). This compound represents a "privileged scaffold" in medicinal chemistry, structurally related to nicotinamide derivatives often utilized as inhibitors for kinases (e.g., p38 MAPK), modulators of metabotropic glutamate receptors (mGluR), or tools in NAD+ metabolic pathway research.

The presence of the fluorine atom at the meta-position of the phenyl ring is a strategic bioisostere, typically introduced to enhance metabolic stability against oxidative metabolism and improve lipophilicity compared to the parent nicotinamide. Proper handling is critical to maintain the integrity of this electronic environment for reproducible biological data.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyDataRelevance
Chemical Name 6-(3-Fluorophenyl)pyridine-3-carboxamidePrimary Identifier
CAS Number 441055-56-7Registry Key
Molecular Formula C₁₂H₉FN₂OStoichiometry
Molecular Weight 216.21 g/mol Molarity Calculations
Physical State Solid (White to Off-white powder)Handling requirement
Predicted LogP ~2.0 - 2.5Lipophilic; low aqueous solubility
H-Bond Donors/Acceptors 1 / 3Solubility in polar aprotic solvents

Health, Safety, and Environment (HSE) Assessment

Core Directive: Treat this compound with the "Precautionary Principle." While specific toxicological data for this exact CAS may be limited, structural analogs (substituted nicotinamides) are classified as Irritants.

Hazard Classification (GHS)
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Engineering Controls
  • Primary Barrier: All weighing and open-container handling must be performed inside a certified Chemical Fume Hood .

  • Secondary Barrier: Use a static-dissipative balance enclosure if the powder is fine/static-prone to prevent aerosolization.

Personal Protective Equipment (PPE)
  • Respiratory: N95/P2 mask (minimum) if working outside a hood (not recommended).

  • Dermal: Nitrile gloves (0.11 mm thickness minimum). Double-gloving recommended for stock solution preparation.

  • Ocular: Chemical safety goggles.

Storage & Stability Protocol

Scientific Rationale: The amide bond at the C3 position is chemically stable, but the pyridine ring can be susceptible to N-oxidation over extended periods if exposed to light and air. The fluorophenyl moiety is robust, but moisture can induce physical aggregation (caking), affecting weighing accuracy.

Storage Logic Tree

StorageLogic Receipt Compound Receipt Inspection Visual Inspection (Seal Integrity) Receipt->Inspection ShortTerm Short Term (< 1 Month) Store at +4°C Inspection->ShortTerm Immediate Use LongTerm Long Term (> 1 Month) Store at -20°C Inspection->LongTerm Banking Conditions Conditions: Desiccated, Dark, Inert Gas ShortTerm->Conditions LongTerm->Conditions

Figure 1: Decision matrix for storage based on usage frequency.

Protocol Steps:
  • Upon Receipt: Inspect the vial for breakage. Centrifuge briefly (1000 x g, 1 min) to settle powder trapped in the cap.

  • Desiccation: Store the vial inside a secondary container (e.g., a sealed jar) containing active silica gel or Drierite™.

  • Temperature:

    • Solid State: -20°C is optimal. +4°C is acceptable for active use (daily/weekly).

    • Solution State (DMSO): -20°C or -80°C. Avoid freeze-thaw cycles (limit to <3).

Solubilization & Stock Preparation

Causality: The planar aromatic structure and fluorine substitution increase lattice energy and lipophilicity, making water a poor solvent. DMSO (Dimethyl sulfoxide) is the gold standard here due to its high dielectric constant and ability to disrupt pi-stacking.

Solubility Profile
SolventSolubility RatingMax Conc. (Est.)[1][2]Usage Note
DMSO Excellent ≥ 50 mMPreferred for Stock Solutions
Ethanol Good ~ 10-20 mMAlternative if DMSO is toxic to assay
Water/PBS Poor < 0.1 mMRequires dilution from organic stock
Protocol: Preparation of 10 mM Stock Solution

Target Volume: 1 mL | Target Mass Calculation: 2.16 mg

  • Equilibration: Allow the vial to warm to Room Temperature (RT) before opening. This prevents condensation of atmospheric water onto the cold hygroscopic powder.

  • Weighing: Accurately weigh ~2.2 mg of compound into a sterile microcentrifuge tube. Record exact mass.

  • Calculation:

    
    
    
  • Dissolution: Add the calculated volume of anhydrous DMSO (Grade: Molecular Biology or Cell Culture).

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at RT for 2 minutes.

  • Validation: Visually inspect for clarity. The solution should be colorless to pale yellow and free of turbidity.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to prevent freeze-thaw degradation.

Biological Assay Dilution (The "0.1% Rule")

Most cellular assays tolerate up to 0.1% - 0.5% DMSO.

  • Step 1: Dilute 10 mM stock 1:1000 in culture media

    
     10 µM final conc. (0.1% DMSO).
    
  • Step 2: For serial dilutions, perform intermediate dilutions in DMSO first, then transfer to media to maintain constant solvent concentration.

Experimental Workflow Diagram

Workflow Start Start: Solid Compound (-20°C Storage) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh Mass (Analytical Balance) Equilibrate->Weigh Solubilize Add Anhydrous DMSO (Target: 10-50 mM) Weigh->Solubilize QC Visual QC: Clear Solution? Solubilize->QC QC->Solubilize No (Sonicate/Warm) Aliquot Aliquot & Freeze (-20°C) QC->Aliquot Yes Dilute Dilute in Buffer/Media (Keep DMSO < 0.5%) Aliquot->Dilute On Demand Assay Biological Assay (Kinase/GPCR) Dilute->Assay

Figure 2: End-to-end workflow from cold storage to biological assay application.

Disposal & Environmental Safety

  • Waste Stream: Do not dispose of down the drain. This compound is a halogenated organic heterocycle.[3]

  • Protocol: Collect all stock solutions and contaminated solid waste (tips, tubes) in a container marked "Hazardous Chemical Waste - Halogenated Organics."

  • Spill Management:

    • Ventilate area.[2]

    • Absorb liquid spills with vermiculite or spill pads.

    • Clean surface with 70% Ethanol followed by soap and water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234567 (Analog Reference). PubChem.[4] Available at: [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Nicotinamide derivatives hazard classification. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Metabolic Stability of 6-(3-Fluorophenyl)pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the metabolic stability of 6-(3-Fluorophenyl)pyridine-3-carboxamide and its analogs. Here, you will find a comprehensive resource that consolidates troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Introduction: The Critical Role of Metabolic Stability

Metabolic stability, the susceptibility of a compound to biotransformation, is a pivotal parameter in drug discovery and development.[1] A compound with high metabolic stability is more likely to achieve and maintain therapeutic concentrations in the body, potentially leading to improved efficacy and a more predictable pharmacokinetic profile.[2][3] Conversely, rapid metabolism can result in poor bioavailability and the formation of potentially toxic metabolites.[1][2] For pyridine-containing compounds like 6-(3-Fluorophenyl)pyridine-3-carboxamide, understanding and enhancing metabolic stability is a key step toward successful clinical translation.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most probable metabolic "soft spots" on 6-(3-Fluorophenyl)pyridine-3-carboxamide?

A1: The primary sites susceptible to metabolism on this molecule are typically the electron-rich aromatic rings. The pyridine ring, despite being electron-deficient, can undergo oxidation.[6] The fluorophenyl ring is also a potential site for hydroxylation, although the fluorine atom can act as a metabolic blocker.[7][8] The carboxamide group is generally more stable but can be subject to hydrolysis.

Q2: How does the fluorine atom in the 3-position of the phenyl ring influence metabolic stability?

A2: The fluorine atom at this position serves a dual purpose. Its strong electron-withdrawing nature can deactivate the aromatic ring, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8][9] Additionally, the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, effectively "blocking" that site from hydroxylation.[7][10] However, it's important to note that metabolism can still occur at other positions on the ring.

Q3: My compound shows high stability in human liver microsomes (HLMs) but is rapidly cleared in vivo. What could be the reason for this discrepancy?

A3: This is a common challenge in drug development. While HLMs are a good source of Phase I metabolic enzymes (like CYPs), they lack the full complement of Phase II enzymes and transporters present in intact liver cells (hepatocytes).[3] The rapid in vivo clearance could be due to:

  • Phase II Metabolism: The compound might be undergoing rapid conjugation reactions (e.g., glucuronidation or sulfation) that are not captured in HLM assays.[1]

  • Extrahepatic Metabolism: Metabolism may be occurring in other tissues besides the liver, such as the intestine, kidneys, or lungs.[1][3]

  • Active Transport: The compound could be a substrate for efflux transporters that actively remove it from the systemic circulation.

To investigate this, it is recommended to conduct metabolic stability assays in cryopreserved human hepatocytes, which provide a more complete metabolic picture.[3][11]

Q4: I am observing significant variability in my metabolic stability data between experiments. What are the likely causes and how can I minimize this?

A4: High variability in in vitro metabolic stability assays can stem from several factors:

  • Inconsistent Cofactor Concentration: Ensure that the NADPH regenerating system is freshly prepared and maintained at the correct concentration throughout the incubation.

  • Compound Precipitation: Poor aqueous solubility of the test compound can lead to precipitation in the incubation buffer, resulting in an underestimation of its true metabolic rate. Consider reducing the compound concentration or increasing the solvent percentage (e.g., DMSO) in the final incubation, ensuring it does not inhibit enzyme activity.

  • Variable Enzyme Activity: The activity of liver microsomes or hepatocytes can vary between lots. It is crucial to use a consistent source and lot of these reagents and to run control compounds with known metabolic profiles in every experiment.

Troubleshooting Guides

Problem Potential Cause Suggested Solution
Unexpectedly Rapid Metabolism Unidentified metabolic "soft spot".Conduct metabolite identification studies using high-resolution mass spectrometry to pinpoint the site of metabolism. This will guide further structural modifications.
High activity of a specific CYP isozyme.Perform reaction phenotyping studies with a panel of recombinant human CYP enzymes to identify the key metabolizing enzyme(s).[12]
Compound Appears More Stable Than Expected Inhibition of metabolic enzymes.Test for time-dependent inhibition of CYP enzymes. The compound or a metabolite may be inactivating the enzymes over the course of the incubation.
Low bioavailability in the in vitro system.Assess the extent of non-specific binding to the incubation plate or microsomal protein. High non-specific binding can reduce the free concentration of the compound available for metabolism.
Difficulty in Quantifying the Parent Compound Poor ionization in the mass spectrometer.Optimize the LC-MS/MS method, including the choice of mobile phase, ionization source (ESI or APCI), and MRM transitions.[13]
Matrix effects from the biological sample.Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances.[13]

Experimental Protocols

Protocol 1: Metabolic Stability Assessment in Human Liver Microsomes (HLMs)

This protocol outlines a standard procedure for determining the in vitro intrinsic clearance (CLint) of 6-(3-Fluorophenyl)pyridine-3-carboxamide.

Materials:

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test Compound (6-(3-Fluorophenyl)pyridine-3-carboxamide) stock solution (1 mM in DMSO)

  • Positive Control Compound (e.g., Verapamil, a compound with known high clearance)

  • Acetonitrile containing an internal standard (e.g., Tolbutamide) for quenching the reaction and protein precipitation.

  • 96-well incubation plates and collection plates

  • LC-MS/MS system for analysis[13]

Procedure:

  • Preparation: Thaw the HLMs on ice. Prepare the incubation mixture by adding HLMs to the phosphate buffer to a final protein concentration of 0.5 mg/mL. Pre-warm the mixture to 37°C.

  • Initiation: Add the test compound to the incubation mixture to a final concentration of 1 µM. Immediately add the NADPH regenerating system to start the reaction.

  • Incubation: Incubate the plate at 37°C with shaking.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a well of the collection plate containing cold acetonitrile with the internal standard. This stops the reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the collection plate to pellet the precipitated protein. Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[13][14]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (k / microsomal protein concentration) * 1000.

Diagrams

Potential Metabolic Pathways of 6-(3-Fluorophenyl)pyridine-3-carboxamide

Parent 6-(3-Fluorophenyl)pyridine-3-carboxamide Metabolite1 Hydroxylation on Fluorophenyl Ring Parent->Metabolite1 CYP-mediated Metabolite2 Hydroxylation on Pyridine Ring Parent->Metabolite2 CYP-mediated Metabolite3 Amide Hydrolysis Parent->Metabolite3 Amidases Metabolite4 N-Oxidation of Pyridine Ring Parent->Metabolite4 CYP/FMO-mediated

Caption: Potential metabolic pathways for 6-(3-Fluorophenyl)pyridine-3-carboxamide.

Experimental Workflow for Metabolic Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_HLM Thaw & Dilute HLMs Incubate Incubate at 37°C Prep_HLM->Incubate Prep_Buffer Prepare Incubation Buffer Prep_Buffer->Incubate Prep_Compound Prepare Compound Solution Prep_Compound->Incubate Time_Points Sample at Time Points Incubate->Time_Points Quench Quench Reaction Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Data_Analysis Calculate CLint & t1/2 Analyze->Data_Analysis

Caption: Workflow for an in vitro metabolic stability assay.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

  • Pharmacy Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, June 20). The Dark Side of Fluorine. Retrieved from [Link]

  • AIR Unimi. (n.d.). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, November 23). Ring Strain‐Promoted Activation of Pyridines by a Saturated BSi2 Cycle. Retrieved from [Link]

  • MDPI. (2020, July 29). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved from [Link]

  • The Power of Fluorinated Pyridines in Modern Drug Discovery. (2025, October 16). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances on the biosynthesis of pyridine rings. Retrieved from [Link]

  • ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, December 16). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Retrieved from [Link]

  • TF_Template_Word_Windows_2... (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Retrieved from [Link]

  • ASM Journals. (1996, September 1). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). C-H Functionalization of Pyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • MDPI. (2018, December 6). Nucleophilic Dearomatization of Activated Pyridines. Retrieved from [Link]

  • Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 5 Possible metabolic pathways of pyridine compounds in tea leaves.... Retrieved from [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. (2022, November 3). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, November 14). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Retrieved from [Link]

  • Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]

  • Shimadzu UK. (n.d.). LC-MS/MS Method Package for Primary Metabolites. Retrieved from [Link]

  • PubMed. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, August 29). Retrieved from [Link]

  • SciSpace. (2011, June 4). Development of LC/MS techniques for plant and drug metabolism studies. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Chromatography for 6-(3-Fluorophenyl)pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

Target Molecule: 6-(3-Fluorophenyl)pyridine-3-carboxamide CAS: 441055-56-7 Chemical Class: Biaryl Pyridine Carboxamide Key Challenge: Dual-mode polarity.[1] The pyridine nitrogen is basic (pKa ~3–4 due to electron-withdrawing amide), causing silanol dragging (tailing), while the primary amide creates high polarity and solubility issues in standard non-polar solvents.

This guide provides a self-validating framework for purifying this compound, likely synthesized via Suzuki-Miyaura coupling.[1] It moves beyond generic advice, addressing the specific interaction between the pyridine moiety and silica stationary phases.

Phase 1: Method Development (The "Why" & "How")

The Silanol Interaction Mechanism

The primary failure mode in separating pyridine derivatives on standard silica gel is peak tailing .[2]

  • Mechanism: Silica gel surfaces contain acidic silanol groups (Si-OH, pKa ~5).[1] The basic nitrogen of the pyridine ring interacts strongly with these protons via hydrogen bonding or ion-exchange mechanisms.

  • Result: Non-Gaussian peak shapes, co-elution with impurities, and product loss in "smears."[1]

  • Solution: You must employ a Mobile Phase Modifier that competes for these active sites.[1][2]

Solvent System Selection Matrix
ModeStationary PhaseRecommended Mobile PhaseModifier StrategyApplication
Normal Phase (Flash) Silica (Irregular, 40-63 µm)DCM / Methanol1% Et₃N (TEA) or 1% NH₄OH Crude purification; removal of non-polar impurities.[1]
Reverse Phase (Prep) C18 (End-capped)Water / Acetonitrile0.1% Formic Acid or 10mM NH₄HCO₃ High-purity polishing (>99%); removal of boronic acids.[1]
Alternative Amine-bonded SilicaHexane / Ethyl AcetateNone requiredIdeal if acid-sensitive; amine phase suppresses silanols.[1]

Technical Support Center: Troubleshooting & FAQs

Issue 1: "My product peak is tailing severely on the TLC plate and Flash Column."

Diagnosis: Unmasked silanol interactions. Corrective Action:

  • Pre-treat the Silica: Flush the column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample.

  • Switch Modifier: If using Triethylamine (TEA), switch to Ammonium Hydroxide (NH₄OH).[1] NH₄OH is more polar and volatile, often providing sharper peaks for primary amides.[1]

    • Recipe: 95:5 DCM:MeOH + 0.5% NH₄OH.[1]

Issue 2: "I cannot separate the product from the boronic acid starting material."

Diagnosis: Boronic acids are polar and often streak, co-eluting with polar amides. Corrective Action:

  • Don't rely solely on chromatography. Boronic acids have a pKa ~8-9.[1]

  • Protocol: Dissolve crude in EtOAc. Wash with 10% Na₂CO₃ (aq).[1] The boronic acid will ionize and partition into the aqueous layer. The pyridine-amide product (less acidic) will remain in the organic layer.[1]

  • Chromatographic Fix: Use Reverse Phase (C18). Boronic acids elute near the solvent front (t0) in acidic mobile phases, while the biaryl product retains significantly longer.

Issue 3: "The sample precipitates on the column inlet (Solubility Mismatch)."

Diagnosis: 6-(3-Fluorophenyl)pyridine-3-carboxamide has high crystallinity and poor solubility in Hexane/DCM.[1] Corrective Action:

  • Stop Wet Loading: Do not dissolve in DCM and inject.

  • Implement Dry Loading:

    • Dissolve crude in MeOH/THF (good solubility).[1]

    • Add Celite 545 or Silica (ratio 1:2 sample:sorbent).[1]

    • Rotovap to dryness until a free-flowing powder forms.

    • Load this powder into a solid-load cartridge or directly on top of the column.[1]

Step-by-Step Optimization Protocols

Protocol A: Optimized Normal Phase Flash Chromatography
  • Goal: >95% Purity from crude reaction mixture.

  • Stationary Phase: Spherical Silica (20–40 µm) for better resolution.[1]

  • Equilibration: Flush column with DCM with 1% TEA .

  • Gradient Design:

    • Solvent A: DCM (with 1% TEA)[1]

    • Solvent B: 10:1 MeOH:TEA

    • Gradient: 0% B for 2 CVs (elutes non-polar halides), then 0–10% B over 15 CVs.[1]

  • Elution Monitoring: The product typically elutes at ~3–5% MeOH.[1]

  • Post-Run: Evaporate fractions immediately to remove TEA (volatile) and prevent amide hydrolysis (though unlikely with TEA).

Protocol B: Reverse Phase Polishing (If NP fails)
  • Goal: Removal of closely eluting regioisomers or des-fluoro impurities.[1]

  • Column: C18 or Phenyl-Hexyl (Phenyl phases offer unique pi-pi selectivity for biaryl systems).[1]

  • Mobile Phase: Water (A) / Acetonitrile (B) with 0.1% Formic Acid .[1]

    • Note: The pyridine nitrogen protonates (pH < pKa), reducing hydrophobicity but eliminating silanol tailing completely.[1]

  • Gradient: 5% B to 100% B.

  • Workup: Lyophilize fractions to remove water/formic acid.

Visualized Workflows

Diagram 1: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture (Suzuki Coupling) Workup Aqueous Workup (Wash w/ Na2CO3 to remove Boronic Acid) Start->Workup TLC TLC Analysis (DCM/MeOH 9:1) Workup->TLC Tailing Is Product Tailing? TLC->Tailing AddMod Add 1% TEA or NH4OH to Mobile Phase Tailing->AddMod Yes Standard Standard Flash (DCM/MeOH) Tailing->Standard No Solubility Is Solubility Poor? DryLoad Dry Load on Celite/Silica Solubility->DryLoad Yes (Precipitates) WetLoad Wet Load (DCM/MeOH) Solubility->WetLoad No Final Pure Product 6-(3-Fluorophenyl)pyridine-3-carboxamide DryLoad->Final WetLoad->Final AddMod->Solubility Standard->Solubility

Caption: Decision logic for selecting loading techniques and mobile phase modifiers based on observed physical behaviors.

Diagram 2: Silanol Interaction & Mitigation

SilanolEffect Silica Silica Surface (Acidic Si-OH) Interaction Strong H-Bonding (Peak Tailing) Silica->Interaction Binds to Blocked Silanols Blocked (Sharp Peak) Silica->Blocked Pyridine Pyridine Analyte (Basic N) Pyridine->Interaction Pyridine->Blocked Elutes Freely Modifier Modifier (TEA/NH3) (Sacrificial Base) Modifier->Silica Preferentially Binds

Caption: Mechanistic view of how amine modifiers (TEA) shield acidic silanol groups to prevent pyridine peak tailing.[1]

References

  • BenchChem. (2025).[1][2][3] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from 2[1]

  • LCGC International. (2025).[1] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. Retrieved from 4[1]

  • National Institutes of Health (NIH). (2007).[1] Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from 5[1][6]

  • PubChem. (2021).[1] 6-Fluoro-5-nitropyridine-3-carboxamide Properties (Analogous Structure Data). Retrieved from 7[1][7]

  • Journal of Organic Chemistry. (2020). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides. Retrieved from 8[1]

Sources

Technical Support Center: Stability & Handling of 6-(3-Fluorophenyl)pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #FPPC-STAB-001 Status: Active Priority: Critical Assigned Specialist: Senior Application Scientist

Executive Summary: The "Silent Killer" in Your Media

You are likely visiting this center because your IC50/EC50 curves are shifting, or your compound appears inactive after 24 hours. For 6-(3-Fluorophenyl)pyridine-3-carboxamide , the culprit is rarely spontaneous chemical breakdown. Instead, it is a "Silent Killer" driven by two distinct physicochemical forces:

  • Surface Adsorption (The "Vanishing" Effect): The 3-fluorophenyl group significantly increases lipophilicity (LogP), causing the compound to rapidly adsorb onto polystyrene cell culture plates, effectively removing it from the solution before it reaches the cells.

  • Enzymatic Hydrolysis: The carboxamide moiety is susceptible to amidases present in Fetal Bovine Serum (FBS), converting the active amide into an inactive carboxylic acid.

This guide provides the diagnostic workflows and protocols to resolve these issues.

Diagnostic Workflow: Is it Degradation or Adsorption?

Before changing your biology, you must validate your chemistry. Use this decision tree to isolate the root cause.

TroubleshootingFlow Start ISSUE: Loss of Potency / Signal CheckSol Step 1: Visual Inspection (Is there precipitate?) Start->CheckSol CheckAds Step 2: The 'Transfer' Test (Adsorption Check) CheckSol->CheckAds No (Clear) SolIssue DIAGNOSIS: Solubility Crash (See Module 3) CheckSol->SolIssue Yes (Cloudy) CheckStab Step 3: LC-MS Stability Check (Hydrolysis Check) CheckAds->CheckStab Stable Conc. AdsIssue DIAGNOSIS: Plastic Adsorption (See Module 4) CheckAds->AdsIssue Loss > 20% in 2h DegIssue DIAGNOSIS: Enzymatic Hydrolysis (See Module 2) CheckStab->DegIssue New Peak (M+1) BioIssue DIAGNOSIS: Biological Adaptation (Receptor Desensitization) CheckStab->BioIssue Parent Mass Intact

Figure 1: Diagnostic decision tree to isolate the cause of compound failure.

Module 1: The Serum Problem (Enzymatic Hydrolysis)

The Issue

Users often report that the compound works in short-term assays (1-4 hours) but fails in overnight incubations.

The Mechanism

The carboxamide group at position 3 of the pyridine ring is a prime target for serum amidases . While amides are chemically stable at neutral pH, FBS contains active enzymes that catalyze the hydrolysis of the amide bond, yielding the corresponding carboxylic acid (usually inactive) and ammonia.

DegradationPathway Compound Active Amide (Parent) Transition Enzymatic Hydrolysis (Serum Amidases) Compound->Transition Acid Inactive Acid (Metabolite) Transition->Acid Ammonia Ammonia (Byproduct) Transition->Ammonia

Figure 2: Enzymatic hydrolysis pathway of the carboxamide moiety in serum-containing media.

Troubleshooting Protocol: The Serum Stability Assay

Objective: Determine if FBS is destroying your compound.

  • Prepare Media:

    • Condition A: DMEM + 10% FBS (Standard).

    • Condition B: DMEM + 10% Heat-Inactivated (HI) FBS.

    • Condition C: Serum-Free Media (Opti-MEM or similar).

  • Spike: Add compound (e.g., 1 µM) to all conditions.

  • Incubate: Store at 37°C.

  • Sample: Take aliquots at T=0, 4h, 12h, and 24h.

  • Analyze: Run LC-MS. Look for the parent mass (M) and the hydrolyzed product (M+1 mass shift is typical for acid formation in positive mode, or check negative mode for carboxylate).

Data Interpretation:

ConditionT=24h RecoveryDiagnosis
Standard FBS < 50%Confirmed Enzymatic Hydrolysis.
HI-FBS > 80%Heat inactivation rescues stability. Switch to HI-FBS.
Serum-Free > 90%Compound is chemically stable; enzymes are the cause.

Module 2: The "Vanishing" Compound (Adsorption)

The Issue

"I added 10 µM, but my cells only see 2 µM."

The Mechanism

The 3-fluorophenyl group renders the molecule highly lipophilic. Polystyrene (PS) plates, widely used in tissue culture, are hydrophobic. The compound partitions out of the aqueous media and binds to the plastic walls. This is often mistaken for degradation.

Troubleshooting Protocol: Glass vs. Plastic

Objective: Quantify loss to plasticware.

  • Setup:

    • Vial A: Glass HPLC vial (control).

    • Vial B: Standard Polystyrene 96-well plate.

    • Vial C: Low-Binding (Ultra-Low Attachment) plate.

  • Incubate: Add media + compound (1 µM) to all vessels. Incubate 4 hours at 37°C (no cells).

  • Transfer: Transfer supernatant from B and C to glass vials.

  • Quantify: Analyze via LC-MS or HPLC.

Solution Strategy:

  • If Plastic Loss > 30%: Pre-coat plates with media containing 1-5% BSA for 1 hour before adding the drug. The BSA occupies the hydrophobic sites on the plastic.

  • Alternative: Use "Low Binding" plates or glass-coated microplates.

Module 3: Solubility Shock (Precipitation)

The Issue

The compound precipitates immediately upon addition to media, often forming micro-crystals invisible to the naked eye but visible under 20x microscopy.

The Mechanism

This compound is likely stored in 100% DMSO. When a 10 mM DMSO stock is spiked directly into aqueous media, the local concentration of DMSO drops instantly, causing a "solubility shock." The fluorophenyl group drives rapid crystallization.

Protocol: The "Step-Down" Dilution

Do NOT shoot 1 µL of stock directly into 1 mL of media.

  • Step 1: Dilute 10 mM stock 1:10 in 100% Ethanol or pure DMSO (Intermediate = 1 mM).

  • Step 2: Dilute Intermediate 1:10 into PBS + 0.5% BSA (Intermediate = 100 µM). Vortex immediately.

  • Step 3: Add this stabilized aqueous solution to your cell culture media.

Why this works: The BSA in Step 2 acts as a carrier protein, wrapping the lipophilic fluorophenyl tail and preventing crystal nucleation during the transition to the aqueous phase.

Frequently Asked Questions (FAQ)

Q: Can I just increase the concentration to compensate for degradation? A: No. If the issue is adsorption, the plastic sites will saturate, leading to unpredictable free drug concentrations. If the issue is hydrolysis, the metabolite (carboxylic acid) might have off-target effects or compete with the parent molecule. You must stabilize the system, not overload it.

Q: Why does the degradation peak appear at M+1 in LC-MS? A: Hydrolysis converts the amide (-CONH2) to an acid (-COOH). The mass difference between -NH2 (16 Da) and -OH (17 Da) results in a +1 Da shift.

Q: Is this compound light sensitive? A: Pyridine derivatives can be photosensitive. While not the primary mode of failure compared to hydrolysis, we recommend using amber tubes or wrapping plates in foil during long incubations (>24h).

References

  • Di, L., & Kerns, E. H. (2015).Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Discusses amide stability and hydrolytic liability in plasma).
  • Palmgren, J. J., et al. (2006). "Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions."[1] European Journal of Pharmaceutics and Biopharmaceutics, 64(3), 369-378. Link

  • Box, K. J., & Comet, J. (2008). "Solubility and Lipophilicity." In Vitro Methods in Pharmaceutical Research, Academic Press.
  • Testa, B., & Mayer, J. M. (2003).Hydrolysis in Drug and Prodrug Metabolism. Wiley-VHCA. (Comprehensive review of amidase activity in biological fluids).
  • McDonald, C., et al. (2008). "Solubility of hydrophobic drugs in tissue culture media: A specific case study." Bioorganic & Medicinal Chemistry Letters.

Sources

Technical Support Center: Optimization of Catalyst Selection for 6-(3-Fluorophenyl)pyridine-3-carboxamide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 6-(3-fluorophenyl)pyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and practical troubleshooting advice. We will explore the nuances of catalyst selection for this specific transformation, focusing on the widely utilized Suzuki-Miyaura cross-coupling reaction.

Reaction Overview: Synthesizing a Key Pharmaceutical Intermediate

The target molecule, 6-(3-fluorophenyl)pyridine-3-carboxamide, is a valuable building block in medicinal chemistry. Its synthesis typically involves a palladium-catalyzed cross-coupling reaction between a pyridine-based electrophile and a phenyl-based nucleophile. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a robust and versatile method for this purpose due to the stability and low toxicity of the boronic acid reagents.[1]

The general transformation is as follows:

General Reaction Scheme for the Suzuki-Miyaura Coupling

Caption: General scheme for the Suzuki-Miyaura cross-coupling to form 6-(3-Fluorophenyl)pyridine-3-carboxamide.

The efficiency and success of this reaction are critically dependent on the careful selection of the catalyst system, which includes the palladium precursor, the ligand, the base, and the solvent.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxiAdd Oxidative Addition Complex L-Pd(II)(Ar1)(X) Pd0->OxiAdd Ar1-X Trans Transmetalation Complex L-Pd(II)(Ar1)(Ar2) OxiAdd->Trans Ar2-B(OR)2 + Base Trans->Pd0 Reductive Elimination Product Ar1-Ar2 (Product) Trans->Product caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Optimizing the Catalyst System

Achieving a high yield and purity for the coupling of pyridine derivatives presents unique challenges. Pyridine substrates can coordinate to the palladium center, potentially deactivating the catalyst.[3][4] Therefore, a well-optimized system is crucial.

Palladium Precursor Selection

The active catalyst in the cycle is a Pd(0) species.[5] However, many common precursors are Pd(II) salts, which are more stable but require in-situ reduction to enter the catalytic cycle.[6][7]

PrecursorOxidation StateTypical Loading (mol%)AdvantagesDisadvantages
Pd(PPh₃)₄ Pd(0)1 - 5Directly active, no reduction needed.[5]Air-sensitive, can be less active for challenging substrates.
Pd₂(dba)₃ Pd(0)0.5 - 2Highly active, good for a broad range of substrates.[8]Air-sensitive, requires a separate ligand.
Pd(OAc)₂ Pd(II)0.5 - 2Air-stable, cost-effective, widely available.[8]Requires in-situ reduction, which can sometimes be inefficient.
PdCl₂(PPh₃)₂ Pd(II)1 - 5Air-stable, common and reliable.[9]Requires in-situ reduction.

Recommendation: For initial screening, Pd(OAc)₂ or PdCl₂(PPh₃)₂ are excellent starting points due to their stability. If low reactivity is observed, switching to a Pd(0) source like Pd₂(dba)₃ in combination with an appropriate ligand is a logical next step.

The Critical Role of Ligands

The ligand is arguably the most important component for optimizing challenging coupling reactions. It stabilizes the palladium center, modulates its reactivity, and prevents the formation of inactive palladium black.[6] For pyridine substrates, bulky and electron-rich ligands are often necessary to promote the desired reaction pathway and prevent catalyst inhibition.[10][11]

Ligand_Interaction cluster_0 Catalyst Activation cluster_1 Substrate Coordination Pd Pd L1 L Pd->L1 L2 L Pd->L2 Active_Catalyst [PdL₂] Aryl_Halide Py-X Active_Catalyst->Aryl_Halide Oxidative Addition Boronic_Acid Ar-B(OR)₂ Active_Catalyst->Boronic_Acid Transmetalation caption Fig. 2: Ligand (L) interaction with Palladium (Pd).

Caption: Ligand (L) interaction with Palladium (Pd).

Ligand ClassExamplesKey CharacteristicsBest For...
Bulky Monophosphines P(t-Bu)₃, PCy₃, SPhos, XPhosElectron-rich and sterically demanding.Accelerating oxidative addition of less reactive halides (e.g., chlorides) and preventing catalyst deactivation by pyridine coordination.[9][11]
Bidentate Phosphines BINAP, dppf, XantphosForm stable chelate complexes with palladium.Improving catalyst stability and reaction rates, especially with primary amines in related Buchwald-Hartwig aminations.[12][13]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, form very stable complexes.High-turnover catalysis and coupling of unreactive substrates.

Recommendation: Start with a bulky monophosphine ligand from the Buchwald family, such as SPhos or XPhos . These ligands have a proven track record in coupling heteroaromatic compounds.

Base Selection

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species. The choice of base can significantly impact yield and selectivity.

BaseStrengthSolubilityKey Considerations
K₂CO₃ / Na₂CO₃ ModerateAqueousCommonly used, effective, and inexpensive. Often used in aqueous/organic solvent mixtures.[14]
K₃PO₄ ModerateAqueous/OrganicA milder base, often a good choice to prevent hydrolysis of esters or amides.[15][16]
Cs₂CO₃ StrongOrganicHighly effective, often provides higher yields, especially in difficult couplings.
KF WeakAqueousUseful for reactions with base-labile groups as it is a weaker base.[17]

Recommendation: K₃PO₄ is an excellent starting point for the synthesis of 6-(3-fluorophenyl)pyridine-3-carboxamide, as it is effective while minimizing the risk of hydrolyzing the carboxamide functional group.[16]

Solvent System

The solvent must solubilize the reactants, catalyst, and base.[15] For Suzuki couplings, mixtures of an organic solvent with water are common, as water helps dissolve the inorganic base and facilitates the formation of the active boronate.[15][18]

SolventPolarityBoiling Point (°C)Notes
1,4-Dioxane Polar aprotic101Excellent choice, widely used for Suzuki couplings. Often used in a 4:1 mixture with water.[9][15]
Toluene Nonpolar111Good for higher temperature reactions.
THF Polar aprotic66Lower boiling point, useful for reactions at milder temperatures.
DMF / DMAc Polar aprotic153 / 165High boiling points, good solvating power.

Recommendation: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a robust starting point.[15] It is critical that all solvents are thoroughly degassed before use to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.[19]

Troubleshooting Guide & FAQs

Q1: My reaction shows low or no conversion to the desired product. What should I check first?

A1: When faced with low or no yield, a systematic check is essential:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly flushed with an inert gas (Argon or Nitrogen) and that all solvents were thoroughly degassed.[6][19]

  • Reagent Quality: Verify the purity and dryness of your starting materials, base, and solvent. Moisture can lead to protodeboronation (replacement of the boronic acid with hydrogen).[6][15]

  • Catalyst Activity: Ensure your palladium precursor and ligand have not degraded. If using a Pd(II) source, the in-situ reduction may be inefficient. Consider switching to a pre-activated Pd(0) source like Pd₂(dba)₃.[6]

  • Base Strength/Solubility: The base may not be sufficiently strong or soluble in the reaction medium to activate the boronic acid. Consider switching to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃).

Q2: I'm observing significant amounts of homocoupling byproduct from my boronic acid.

A2: Homocoupling of the boronic acid is often caused by the presence of oxygen.[5] This oxidizes the Pd(0) catalyst to Pd(II), which can then promote the unwanted side reaction.

  • Solution: Improve your degassing procedure. A common method is to bubble an inert gas through the solvent for 15-30 minutes before adding the catalyst. Alternatively, the freeze-pump-thaw method (three cycles) is highly effective.

Q3: My starting materials are consumed, but I see byproducts from protodeboronation.

A3: Protodeboronation is the replacement of the C-B bond with a C-H bond. This is typically caused by excess water or protic solvents in the reaction mixture.[15]

  • Solution: Ensure your organic solvent is anhydrous. While a small amount of water is often beneficial when using inorganic bases, an excess can be detrimental. Try reducing the proportion of water in your solvent system or switching to an anhydrous base like potassium phosphate (K₃PO₄) in a dry organic solvent.

Q4: The reaction is sluggish or stalls, particularly with an electron-rich pyridine derivative.

A4: Electron-rich halides can be slow to undergo oxidative addition.[5] Additionally, the pyridine nitrogen can coordinate to the palladium, inhibiting catalysis.

  • Solution:

    • Switch to a more electron-rich and bulky ligand. Ligands like SPhos, XPhos, or P(t-Bu)₃ are designed to accelerate oxidative addition and reductive elimination.[11]

    • Increase the reaction temperature. This can often overcome the activation barrier for sluggish reactions.[20]

    • Change the palladium precursor. A more active Pd(0) source like Pd₂(dba)₃ may be beneficial.

Q5: I am concerned about the hydrolysis of the carboxamide group.

A5: Strong bases, especially in the presence of water, can hydrolyze amides and esters.

  • Solution: Use a milder base. K₃PO₄ is often an excellent choice as it is effective for the coupling but less likely to cause hydrolysis compared to carbonates or hydroxides.[15][17] Using anhydrous conditions can also mitigate this issue.

Recommended Experimental Protocol

This protocol provides a starting point for the synthesis of 6-(3-Fluorophenyl)pyridine-3-carboxamide. Optimization may be required based on specific substrate reactivity.

Materials:

  • 6-chloropyridine-3-carboxamide (1.0 equiv)

  • (3-Fluorophenyl)boronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

Procedure:

  • To a dry Schlenk flask, add 6-chloropyridine-3-carboxamide, (3-fluorophenyl)boronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a portion of the degassed dioxane.

  • Add the degassed dioxane/water solvent mixture to the Schlenk flask containing the solids.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-(3-fluorophenyl)pyridine-3-carboxamide.

References

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025). Vertex AI Search.
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026). Oreate AI Blog.
  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage.
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Application Notes and Protocols: The Role of Bases and Solvents in 2-Fluoropyridine-3-boronic Acid Couplings. (2025). Benchchem.
  • Buchwald–Hartwig Amination with Aqueous Ammonia. (2024). Synthesis Spotlight.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (2025). Benchchem.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals.
  • Buchwald–Hartwig amination. Wikipedia.
  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). ArODES HES-SO.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). PMC.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). SpringerLink.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC.
  • Optimization of the reaction conditions for Suzuki-Miyaura coupling of... (2018). ResearchGate.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Semantic Scholar.
  • Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate.
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). ProQuest.
  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate. (2025). Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004). The Journal of Organic Chemistry.
  • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. PMC.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. (2024). Beilstein Journals.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
  • CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. (2003). PubMed.
  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. (2025). ResearchGate.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing).
  • Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(iii) catalysis. Organic & Biomolecular Chemistry (RSC Publishing).
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). Chemical Insights.
  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply-fused heteroaroma. (2024). Beilstein Archives.
  • Recent Progress on the Synthesis of Bipyridine Derivatives. (2021). MDPI.
  • Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. (2021). MDPI.
  • Arene C–H functionalisation using a removable/modifiable or a traceless directing group strategy. Chem Soc Rev.
  • Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a. ResearchGate.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC.

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Validation & Comparative

A Comparative Guide to the X-ray Diffraction Analysis of 6-(3-Fluorophenyl)pyridine-3-carboxamide Crystals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the single-crystal X-ray diffraction (XRD) characteristics of 6-(3-Fluorophenyl)pyridine-3-carboxamide. In the absence of a publicly available crystal structure for this specific compound, this document leverages empirical data from its non-fluorinated analog, N-Phenylnicotinamide, and other relevant substituted pyridines. By integrating established principles of crystal engineering, particularly the influence of fluorine substitution, we project the crystallographic parameters and intermolecular interactions of the title compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation and solid-state characterization of small organic molecules.

Introduction: The Significance of Fluorine in Crystal Engineering

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form weak hydrogen bonds and other non-covalent interactions—can profoundly influence a molecule's conformation, crystal packing, and ultimately, its physicochemical properties.[1] 6-(3-Fluorophenyl)pyridine-3-carboxamide, a derivative of the biologically relevant nicotinamide (Vitamin B3) scaffold, presents an intriguing case study in the structural effects of fluorine substitution.[2] Understanding its three-dimensional structure is crucial for rational drug design and the development of novel materials.

This guide will first outline a standard experimental protocol for single-crystal XRD analysis. Subsequently, it will present a comparative analysis of the known crystal structure of N-Phenylnicotinamide with the predicted structure of its 3-fluoro derivative, focusing on key crystallographic parameters and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a small molecule's crystal structure via single-crystal XRD is a well-established and powerful analytical technique.[3][4] The workflow, from crystal growth to data analysis, is critical for obtaining high-quality, unambiguous structural information.

Crystal Growth

The initial and often most challenging step is the growth of diffraction-quality single crystals.[5][6] For a compound like 6-(3-Fluorophenyl)pyridine-3-carboxamide, several common methods can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and often determined empirically.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility with temperature can induce the formation of single crystals.

Data Collection and Processing

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[7]

Experimental Workflow for Single-Crystal XRD

workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction data_integration Data Integration & Scaling xray_diffraction->data_integration structure_solution Structure Solution data_integration->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

  • Unit Cell Determination: A series of diffraction images are collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Modern diffractometers with CCD or CMOS detectors can collect a complete dataset in a matter of hours.

  • Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and scaled.

Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure.[8]

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated structure factors.

  • Validation: The final structure is validated using various crystallographic metrics, such as the R-factor and goodness-of-fit, and by checking for any unusual geometric parameters.

Comparative Analysis: N-Phenylnicotinamide vs. 6-(3-Fluorophenyl)pyridine-3-carboxamide

To understand the impact of the 3-fluoro substitution, we will compare the known crystal structure of N-Phenylnicotinamide with the predicted structure of 6-(3-Fluorophenyl)pyridine-3-carboxamide.

N-Phenylnicotinamide: The Non-Fluorinated Analog

The crystal structure of N-Phenylnicotinamide provides a crucial baseline for our comparison.[9]

Crystallographic ParameterN-Phenylnicotinamide[9]
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 18.732(4) Å, b = 5.2766(11) Å, c = 20.248(4) Å, β = 103.746(4)°
Molecules per Unit Cell (Z) 8
Key Intermolecular Interactions N—H···O hydrogen bonds forming chains
Dihedral Angle (Phenyl-Pyridine) 64.81(1)°

In the crystal structure of N-Phenylnicotinamide, the molecules are linked into one-dimensional chains by intermolecular N—H···O hydrogen bonds between the amide groups. The significant dihedral angle between the phenyl and pyridine rings indicates a non-planar molecular conformation.

Predicted Crystal Structure of 6-(3-Fluorophenyl)pyridine-3-carboxamide

The introduction of a fluorine atom at the meta-position of the phenyl ring is expected to introduce subtle yet significant changes to the crystal packing.

Crystallographic ParameterPredicted: 6-(3-Fluorophenyl)pyridine-3-carboxamide
Crystal System Likely Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric
Unit Cell Dimensions Expected to be similar to the non-fluorinated analog, with potential small variations
Molecules per Unit Cell (Z) Likely 4 or 8
Key Intermolecular Interactions N—H···O hydrogen bonds, potential C—H···F interactions, modified π-π stacking
Dihedral Angle (Phenyl-Pyridine) May be altered due to steric and electronic effects of fluorine

Rationale for Predictions:

  • Hydrogen Bonding: The primary N—H···O hydrogen bonding motif is expected to be preserved, as the carboxamide group remains unchanged.

  • C—H···F Interactions: The electronegative fluorine atom can act as a weak hydrogen bond acceptor, potentially leading to the formation of C—H···F interactions that could influence the overall crystal packing.[1]

  • π-π Stacking: The fluorine substitution alters the electronic properties of the phenyl ring, which could modify any π-π stacking interactions between aromatic rings.[1]

  • Molecular Conformation: The dihedral angle between the aromatic rings may be adjusted to accommodate the fluorine atom and optimize intermolecular interactions.

Intermolecular Interactions Comparison

interactions cluster_non_fluoro N-Phenylnicotinamide cluster_fluoro 6-(3-Fluorophenyl)pyridine-3-carboxamide (Predicted) NH_O_1 N-H···O Hydrogen Bond pi_pi_1 π-π Stacking NH_O_2 N-H···O Hydrogen Bond CH_F C-H···F Interaction pi_pi_2 Modified π-π Stacking

Caption: A comparison of the primary intermolecular interactions.

Conclusion and Future Directions

While the precise crystal structure of 6-(3-Fluorophenyl)pyridine-3-carboxamide remains to be experimentally determined, a comparative analysis based on its non-fluorinated analog and established principles of fluorine's role in crystal engineering provides valuable insights. We predict that the dominant N—H···O hydrogen bonding will be retained, with the potential for additional C—H···F interactions and modified π-π stacking to influence the crystal packing.

The experimental determination of the crystal structure of 6-(3-Fluorophenyl)pyridine-3-carboxamide is a critical next step. Such a study would not only provide definitive structural information for this compound but also contribute to a deeper understanding of the subtle yet powerful effects of fluorine substitution in molecular crystals. This knowledge is invaluable for the rational design of new pharmaceutical compounds and functional materials with tailored solid-state properties.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Retrieved February 14, 2026, from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Influence of Fluorine Substitution on π-π Stacking and Molecular Packing in Schiff Base Cocrystals. (n.d.). SSRN. Retrieved February 14, 2026, from [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. Retrieved February 14, 2026, from [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026). Oreate AI. Retrieved February 14, 2026, from [Link]

  • Single-crystal X-ray Diffraction. (2007). Carleton College. Retrieved February 14, 2026, from [Link]

  • Single crystal X-ray diffraction analysis. (n.d.). Saint Petersburg State University. Retrieved February 14, 2026, from [Link]

  • N-Phenylnicotinamide. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Nicotinamide. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

Sources

Validation of High-Sensitivity LC-MS/MS Method for 6-(3-Fluorophenyl)pyridine-3-carboxamide in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

6-(3-Fluorophenyl)pyridine-3-carboxamide is a pyridine-based carboxamide derivative often investigated in CNS and oncology drug discovery programs. Its structural motif—combining a basic pyridine nitrogen, a polar amide, and a lipophilic fluorophenyl group—presents specific bioanalytical challenges.

While Protein Precipitation (PPT) is the standard "high-throughput" alternative, this guide demonstrates that Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) provides superior data integrity for this analyte. We present a validated LC-MS/MS workflow compliant with FDA M10 Bioanalytical Method Validation guidelines, comparing the robustness of SPE against standard PPT.

Physicochemical Profile & Method Strategy
  • LogP (Predicted): ~1.8–2.2 (Moderately Lipophilic)

  • pKa (Base): ~3.5 (Pyridine Nitrogen)

  • Ionization: ESI Positive Mode (

    
    )
    
  • Critical Challenge: The amide moiety increases polarity, potentially causing early elution where plasma phospholipids cause ion suppression.

Comparative Assessment: Sample Preparation

The choice of sample preparation is the single most critical variable in this validation. We compared the industry-standard Protein Precipitation (PPT) against the optimized Mixed-Mode SPE (MCX) .

Option A: The Alternative (Protein Precipitation)
  • Method: 100 µL Plasma + 300 µL Acetonitrile (0.1% Formic Acid). Vortex, Centrifuge.

  • Pros: Fast, inexpensive.[1][2]

  • Cons: Non-selective. Leaves phospholipids (phosphatidylcholines) in the supernatant, leading to significant matrix effects (ion suppression) at the retention time of the analyte.

Option B: The Recommended Protocol (Mixed-Mode SPE)
  • Method: Polymeric Mixed-Mode Cation Exchange (MCX).

  • Mechanism: Retains the analyte via both hydrophobic interaction (fluorophenyl ring) and ionic interaction (protonated pyridine nitrogen).

  • Pros: Allows an aggressive organic wash (100% MeOH) to remove neutral interferences before eluting the basic analyte.

Experimental Data Comparison

Data represents mean values from n=6 replicates at LQC (Low Quality Control) concentration (5 ng/mL).

MetricOption A: Protein Precipitation (PPT)Option B: MCX Solid Phase Extraction (SPE)Verdict
Recovery (%) 85.4%92.1%SPE Superior
Matrix Effect (%) 145% (Significant Enhancement)98% (Negligible)SPE Superior
Sensitivity (S/N) 45:1120:1SPE Superior
Phospholipid Removal < 40%> 99%SPE Superior

Analyst Insight: The PPT method showed matrix enhancement (145%), likely due to co-eluting lysophospholipids enhancing ionization efficiency artificially. This fails the FDA M10 requirement for matrix effect consistency. The SPE method eliminated this, providing a "true" signal.

Validated Experimental Workflow

A. Sample Preparation Workflow (SPE)

The following diagram details the specific logic used to isolate the basic pyridine carboxamide from the plasma matrix.

SPE_Workflow Start Plasma Sample (100 µL) PreTreat Pre-treatment Add 100 µL 4% H3PO4 (Acidify to pH ~2 to protonate Pyridine N) Start->PreTreat Load Load onto MCX Cartridge (Mixed-Mode Cation Exchange) PreTreat->Load Analyte is + charged Wash1 Wash 1: 2% Formic Acid (Removes Proteins/Salts) Load->Wash1 Retention via Ion Exchange Wash2 Wash 2: 100% Methanol (CRITICAL: Removes Neutrals/Lipids) Wash1->Wash2 Retention via Hydrophobicity Elute Elution: 5% NH4OH in MeOH (Neutralize Pyridine -> Release) Wash2->Elute Break Ionic Bond Recon Evaporate & Reconstitute Mobile Phase A:B (80:20) Elute->Recon LCMS Inject to LC-MS/MS Recon->LCMS

Figure 1: Mixed-Mode Cation Exchange (MCX) extraction logic designed to exploit the basicity of the pyridine ring.

B. LC-MS/MS Conditions[3][4]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters TQ-XS).

  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH C18).

    • Why? The fluorophenyl group provides sufficient retention on C18 without needing HILIC.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 10% B to 90% B over 3.5 minutes.

  • MRM Transitions:

    • Quantifier: m/z 217.1

      
       122.1 (Loss of fluorophenyl group + amide cleavage).
      
    • Qualifier: m/z 217.1

      
       96.1 (Pyridine ring fragment).
      

Validation Results (FDA M10 Compliance)

The method was validated according to ICH M10 guidelines.

Linearity & Sensitivity
  • Range: 0.5 ng/mL (LLOQ) to 1000 ng/mL.

  • Curve: Weighted (

    
    ) linear regression. 
    
    
    
    .
  • LLOQ S/N: > 10:1 (Signal-to-Noise).

Accuracy & Precision
QC LevelConc. (ng/mL)Intra-Run Accuracy (%)Intra-Run Precision (%CV)Inter-Run Accuracy (%)Inter-Run Precision (%CV)
LLOQ 0.598.56.2101.27.8
Low QC 1.596.44.197.85.5
Mid QC 400102.12.8100.53.2
High QC 80099.31.998.92.4
Stability
  • Benchtop: Stable for 6 hours at room temperature.

  • Freeze/Thaw: Stable after 3 cycles (-80°C to RT).

  • Autosampler: Stable for 24 hours at 10°C.

Troubleshooting & Self-Validating Checks

To ensure "Trustworthiness" in routine analysis, implement these self-validating system checks:

  • The "Phospholipid Check":

    • Monitor the transition m/z 184

      
       184 (Phosphatidylcholine headgroup) in a separate channel.
      
    • Pass Criteria: No significant phospholipid peak should co-elute with the analyte (Retention Time ~ 2.1 min). If peaks overlap, the SPE wash step (Wash 2) was insufficient.

  • Internal Standard (IS) Tracking:

    • Use a stable isotope labeled IS (e.g., 6-(3-fluorophenyl)pyridine-3-carboxamide-d4 ).

    • Plot IS peak area across the run. A drop >30% indicates extraction failure or matrix suppression in that specific sample.

  • Carryover Check:

    • Inject a blank immediately after the ULOQ (1000 ng/mL).

    • Pass Criteria: Signal in blank must be < 20% of LLOQ signal.

Troubleshooting Logic Diagram

Troubleshooting Problem Low Sensitivity / High CV% CheckIS Check Internal Standard Area Problem->CheckIS IS_Low IS Area Low (<50%) CheckIS->IS_Low IS_Normal IS Area Normal CheckIS->IS_Normal MatrixEffect Matrix Suppression (Check Phospholipids) IS_Low->MatrixEffect Early Elution RecovIssue Extraction Error (Check pH of Load Step) IS_Low->RecovIssue Across entire batch InstIssue Instrument Issue (Needle Clog/Charging) IS_Normal->InstIssue

Figure 2: Diagnostic decision tree for resolving sensitivity issues during routine analysis.

References

  • U.S. Food and Drug Administration (FDA). (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

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A Comparative Guide to Purity Assessment Standards for 6-(3-Fluorophenyl)pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of an Active Pharmaceutical Ingredient (API) is a cornerstone of ensuring its safety, efficacy, and stability. This guide provides an in-depth comparison of the essential analytical methodologies for assessing the purity of 6-(3-Fluorophenyl)pyridine-3-carboxamide, a fluorinated pyridine carboxamide derivative of interest in medicinal chemistry. Our focus is not merely on procedural steps but on the scientific rationale behind employing an orthogonal, multi-technique approach to build a robust and defensible purity profile in line with global regulatory expectations.

The Imperative of Purity in Drug Development

6-(3-Fluorophenyl)pyridine-3-carboxamide, with a molecular formula of C₁₂H₉FN₂O and a molar mass of 216.21 g/mol , represents a class of compounds with significant potential in drug discovery programs.[1][2] However, its therapeutic promise can only be realized if the substance is well-characterized and free from harmful impurities. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the identification, reporting, and qualification of impurities in new drug substances.[3][4] Impurities, even at trace levels, can impact the safety and efficacy of the final drug product.[5][6] They are broadly classified into three categories:

  • Organic Impurities: These can arise from starting materials, by-products of the synthesis, intermediates, or degradation products.[3][5]

  • Inorganic Impurities: These include reagents, catalysts, and heavy metals that may be introduced during the manufacturing process.[3][5]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification stages.[3][5]

A comprehensive purity assessment, therefore, is not a single measurement but an investigative process. It requires an integrated analytical strategy where multiple techniques are used to corroborate findings and provide a complete picture of the API's quality.

The Orthogonal Approach: A Self-Validating System

No single analytical technique is capable of detecting all possible impurities. An orthogonal approach, using methods with different separation and detection principles, is essential for a comprehensive purity profile. This strategy ensures that an impurity that might be missed by one method (e.g., co-eluting in HPLC) can be detected by another (e.g., having a different volatility in GC or a unique mass in MS).

Orthogonal_Approach cluster_API API Sample: 6-(3-Fluorophenyl)pyridine-3-carboxamide cluster_output Comprehensive Purity Profile API Bulk API Sample HPLC HPLC (Primary Purity & Organic Impurities) API->HPLC LCMS LC-MS (Impurity ID & Confirmation) API->LCMS NMR NMR (Structural Confirmation & qNMR) API->NMR TGA TGA (Residual Solvents & Inorganics) API->TGA DSC DSC (Solid-State Purity) API->DSC Profile Purity Value Impurity Profile Structural Integrity Residuals Report HPLC->Profile LCMS->Profile NMR->Profile TGA->Profile DSC->Profile

Caption: Orthogonal workflow for comprehensive API purity assessment.

Core Purity Assessment Techniques: A Comparative Analysis

This section details the primary analytical techniques for evaluating the purity of 6-(3-Fluorophenyl)pyridine-3-carboxamide, comparing their principles, protocols, and the specific information they yield.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the undisputed workhorse for purity determination in the pharmaceutical industry.[3] Its strength lies in its ability to separate a wide range of organic molecules with high resolution and sensitivity, making it ideal for quantifying impurities relative to the main API peak. For a molecule like 6-(3-Fluorophenyl)pyridine-3-carboxamide, a reversed-phase (RP-HPLC) method using a C18 column is the logical starting point due to the compound's aromatic and moderately polar nature.[7]

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation: A standard HPLC system with a UV detector is sufficient.[8]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: A buffered mobile phase is crucial for achieving reproducible chromatography of ionizable compounds like pyridines. Formic acid is volatile, making this method compatible with subsequent MS analysis.[7]

  • Gradient Elution: A gradient from high aqueous to high organic content (e.g., 10% to 90% Solvent B over 20 minutes) is necessary to ensure the elution of both polar and non-polar impurities.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of maximum absorbance (λmax), likely around 254 nm or determined by a photodiode array (PDA) scan.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[8]

  • Data Analysis: Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.[7][8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: While HPLC-UV provides quantitative data on relative purity, it does not reveal the identity of the impurities. LC-MS is the premier hyphenated technique for this purpose, coupling the separation power of LC with the detection and identification capabilities of mass spectrometry.[9][10] It provides the molecular weight of impurities, which is a critical first step in their structural elucidation.[5][6]

Experimental Protocol: LC-MS for Impurity Identification

The LC method described above can be directly coupled to a mass spectrometer.

  • Instrumentation: An HPLC system connected to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer).

  • Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar molecules like pyridine carboxamides and is operated in positive ion mode to protonate the basic nitrogen atoms.[11]

  • Data Acquisition: The MS detector acquires mass spectra across the entire chromatographic run.

  • Data Analysis:

    • Confirm the identity of the main peak by its mass-to-charge ratio ([M+H]⁺). For 6-(3-Fluorophenyl)pyridine-3-carboxamide (M.W. 216.21), the expected ion would be at m/z 217.22.

    • Extract the mass spectra for each impurity peak detected in the chromatogram. This data provides the molecular weight of the unknown impurity, offering clues to its structure (e.g., a retained starting material, a byproduct from a side reaction, or a degradation product).

LCMS_Workflow Sample API Sample Solution HPLC HPLC Separation Sample->HPLC UV UV Detector (Quantification) HPLC->UV ESI ESI Source (Ionization) HPLC->ESI Chromatogram Purity Chromatogram (% Area) UV->Chromatogram MS Mass Analyzer (m/z Detection) ESI->MS MassSpec Mass Spectra (Impurity ID) MS->MassSpec

Caption: Integrated HPLC-UV-MS workflow for purity and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is an unparalleled tool for absolute structural elucidation.[9][12] For purity assessment, its primary roles are twofold: unequivocally confirming the structure of the main component and, through quantitative NMR (qNMR), providing an absolute purity value against a certified reference standard.[13] The presence of both fluorine (¹⁹F) and protons (¹H) in the target molecule makes ¹H NMR and ¹⁹F NMR particularly powerful.

Experimental Protocol: ¹H and ¹⁹F NMR for Structural Confirmation

  • Sample Preparation: Dissolve 5-10 mg of the API in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of an internal standard with a known chemical shift if required.

  • ¹H NMR Analysis: Acquire a standard proton spectrum. The spectrum should be consistent with the structure of 6-(3-Fluorophenyl)pyridine-3-carboxamide, showing characteristic signals for the aromatic protons on both the pyridine and fluorophenyl rings, as well as the amide protons. Integration of the peaks should correspond to the number of protons in each environment.

  • ¹⁹F NMR Analysis: Acquire a proton-decoupled fluorine spectrum. This will show a single primary signal for the fluorine atom on the phenyl ring, confirming its presence and chemical environment.

  • Impurity Detection: Minor peaks in both the ¹H and ¹⁹F spectra that do not correspond to the main structure indicate the presence of impurities.[13] 2D NMR techniques like COSY and HSQC can be used for the structural elucidation of significant impurities.[14][15]

Thermal Analysis (DSC and TGA)

Expertise & Experience: Thermal analysis provides crucial information about the solid-state properties of an API. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary techniques used to assess purity, moisture content, and thermal stability.[16][17]

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between the sample and a reference as a function of temperature. For a pure, crystalline substance, DSC shows a sharp melting endotherm. The presence of impurities typically causes a broadening of the melting peak and a depression of the melting point, which can be used to estimate purity (van't Hoff equation).[18][19][20]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[18] It is excellent for quantifying volatile components like residual water or solvents, which appear as a mass loss step at lower temperatures.[17][20] The mass remaining at high temperatures can indicate the presence of non-volatile inorganic impurities.[18]

Experimental Protocol: Thermal Analysis

  • Instrumentation: A DSC instrument and a separate TGA instrument, or a simultaneous TGA-DSC system.[17]

  • Sample Preparation: Accurately weigh 2-5 mg of the API into an aluminum pan.

  • TGA Method: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • DSC Method: Heat the sample from ambient temperature through its melting point at a controlled rate (e.g., 5-10 °C/min) under a nitrogen atmosphere.

  • Data Analysis:

    • TGA: Analyze the thermogram for mass loss steps. A step below ~150 °C typically corresponds to water or volatile solvents.

    • DSC: Determine the onset temperature and peak maximum of the melting endotherm. A sharp peak indicates high crystalline purity.

Comparative Summary of Purity Assessment Techniques

Technique Primary Purpose Information Provided Sensitivity Key Advantage Key Limitation
HPLC-UV Quantitative purity assessment; Detection of organic impuritiesRelative percentage of impurities (% area); Retention timeHigh (ng to pg)Robust, precise, and widely available for routine quantification.[8]Cannot identify unknown impurities; requires reference standards for quantification.[21]
LC-MS Identification of impuritiesMolecular weight of impurities; Structural fragments (MS/MS)Very High (pg to fg)Provides definitive molecular weight data for structural elucidation.[11][22]Response factors can vary, making it less suitable for direct quantification without standards.
NMR Absolute structural confirmation; Quantitative analysis (qNMR)Unambiguous molecular structure; Absolute purity against a standardModerate (µg to mg)Provides definitive structural information and can act as a primary ratio method for quantification.[9][21]Lower sensitivity compared to chromatographic methods; may not detect non-protonated impurities easily.[21]
TGA Quantification of volatiles and non-volatile residuesWater/solvent content; Ash content (inorganic impurities)Moderate (µg)Excellent for quantifying non-chromatographable components like water and inorganic salts.[18]Does not identify the specific volatile or inorganic components.
DSC Assessment of solid-state purity and polymorphismMelting point; Purity estimation (based on melting point depression)Low (% level)Fast screening tool for crystalline purity and detection of different polymorphic forms.[16][18]Only applicable to crystalline solids; less sensitive to impurities that are soluble in the melt.

The Role of Reference Standards

Trustworthy purity assessment is impossible without well-characterized reference standards.[23]

  • Primary Reference Standard: A substance of the highest possible purity, fully characterized by a battery of tests (NMR, MS, elemental analysis, etc.). It is used to establish the identity and potency of the API.

  • Working Standard: A batch of API qualified against the primary reference standard, used for routine quality control analyses.[23]

For accurate quantification of specific impurities, synthesizing and qualifying reference standards for those impurities is often a regulatory requirement, especially for any impurity present above the identification threshold (typically >0.1%).[4][10]

Conclusion

The purity assessment of 6-(3-Fluorophenyl)pyridine-3-carboxamide is a critical activity that underpins its entire development lifecycle. A scientifically sound and regulatory-compliant approach relies on an orthogonal set of analytical techniques. HPLC serves as the primary tool for quantification, LC-MS provides essential identification capabilities, NMR offers definitive structural confirmation, and thermal analysis characterizes the solid-state properties. By integrating the data from these complementary methods, researchers and drug developers can build a comprehensive and reliable purity profile, ensuring the quality, safety, and efficacy of the molecule as it progresses toward clinical application.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.